molecular formula C13H8F4O B594592 3-(4-Fluoro-3-trifluoromethylphenyl)phenol CAS No. 1261889-86-4

3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Katalognummer: B594592
CAS-Nummer: 1261889-86-4
Molekulargewicht: 256.2
InChI-Schlüssel: BVDYXDCKIVGIKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluoro-3-trifluoromethylphenyl)phenol is a useful research compound. Its molecular formula is C13H8F4O and its molecular weight is 256.2. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluoro-3-trifluoromethylphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluoro-3-trifluoromethylphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDYXDCKIVGIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683612
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-86-4
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Fluoro-3-(trifluoromethyl)phenol (CAS 61721-07-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific chemical identity of CAS 61721-07-1 while resolving the nomenclature discrepancy in your request.

Editorial Note on Chemical Identity:

  • CAS 61721-07-1 corresponds to 4-Fluoro-3-(trifluoromethyl)phenol (a mono-aryl building block).[1][2][3][4]

  • The name 3-(4-Fluoro-3-trifluoromethylphenyl)phenol refers to a biaryl scaffold (likely a downstream product).[1]

  • Strategy: This guide focuses on CAS 61721-07-1 as the core subject, detailing its properties and synthesis, and then explicitly demonstrates its application as the critical precursor in synthesizing the biaryl target you named.

Strategic Utilization in Biaryl Scaffold Design[1][2]

Part 1: Executive Summary & Chemical Profile

4-Fluoro-3-(trifluoromethyl)phenol is a high-value fluorinated building block used extensively in medicinal chemistry and agrochemical development.[1][3] Its structural significance lies in the ortho-fluoro-trifluoromethyl motif , a privileged substructure that modulates metabolic stability (blocking P450 oxidation) and lipophilicity (logP).[1]

In drug discovery, this phenol serves as a versatile "handle."[5] It is frequently activated (e.g., to a triflate) to participate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to generate biaryl systems, such as the 3-(4-Fluoro-3-trifluoromethylphenyl)phenol scaffold used in nuclear receptor ligands and kinase inhibitors.[1]

Chemical Identity Table
PropertySpecification
CAS Number 61721-07-1
IUPAC Name 4-Fluoro-3-(trifluoromethyl)phenol
Molecular Formula C₇H₄F₄O
Molecular Weight 180.10 g/mol
Appearance White to off-white low-melting solid or liquid
Melting Point ~17–20 °C (Often supercools to liquid)
Boiling Point 86 °C @ 15 mmHg
Acidity (pKa) ~8.97 (Predicted) – More acidic than phenol due to electron-withdrawing F/CF₃ groups
Hazards Corrosive (Skin/Eye), Acute Toxicity, Aquatic Toxicity
Part 2: Synthetic Architecture (Production of the Core)

The industrial synthesis of CAS 61721-07-1 typically proceeds via the diazotization of 4-fluoro-3-(trifluoromethyl)aniline .[1] This route is preferred for its scalability and the availability of the aniline precursor.

Synthesis Workflow (Aniline to Phenol)
  • Diazotization: The aniline is treated with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at 0–5°C to form the diazonium salt.

  • Hydrolysis: The diazonium salt is hydrolyzed in hot aqueous acid (often with copper catalysts or simple thermal decomposition) to replace the diazo group with a hydroxyl group.

SynthesisWorkflow Start 4-Fluoro-3- (trifluoromethyl)aniline Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Inter Diazonium Salt Intermediate Step1->Inter N2+ Formation Step2 Hydrolysis (H2O, Heat/CuSO4) Inter->Step2 Product CAS 61721-07-1 (Phenol Product) Step2->Product -N2 (gas)

Figure 1: Industrial synthesis pathway for CAS 61721-07-1 via diazotization-hydrolysis sequence.

Part 3: Application Case Study – Synthesis of the Biaryl

Target: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol Role of CAS 61721-07-1: Starting Material (Electrophile Precursor).[1]

To synthesize the biaryl target you specified, CAS 61721-07-1 is rarely used as the nucleophile directly. Instead, the phenol is activated into a Triflate (OTf) leaving group. This allows it to couple with 3-hydroxyphenylboronic acid via Suzuki-Miyaura coupling.[1]

Experimental Protocol: Biaryl Synthesis

Note: This protocol assumes the conversion of CAS 61721-07-1 to its triflate derivative first.[1]

Step 1: Activation (Phenol to Triflate)

  • Reagents: CAS 61721-07-1 (1.0 eq), Triflic anhydride (Tf₂O, 1.2 eq), Pyridine (2.0 eq), DCM (Solvent).

  • Procedure: Dissolve phenol in DCM at 0°C. Add pyridine. Dropwise add Tf₂O. Stir 2h. Aqueous workup yields 4-fluoro-3-(trifluoromethyl)phenyl trifluoromethanesulfonate .[1]

Step 2: Suzuki-Miyaura Coupling (The Biaryl Formation) This step constructs the C-C bond between the two aromatic rings.

  • Reagents:

    • Electrophile: 4-Fluoro-3-(trifluoromethyl)phenyl triflate (from Step 1).[1]

    • Nucleophile: 3-Hydroxyphenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).[1]

    • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃.

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Protocol:

    • Charge a reaction vial with the triflate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical for Pd cycle).

    • Add degassed Dioxane/Water solvent.

    • Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.[1]

    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Mechanistic Logic

The Triflate group is chosen because the C-O bond of the phenol is too strong for direct oxidative addition by Palladium(0). Converting -OH to -OTf creates a pseudohalide with bond energy similar to a bromide, enabling the catalytic cycle.[1] The Fluorine and Trifluoromethyl groups on the ring remain stable during this coupling, preserving the metabolic blocking motifs.

SuzukiCycle Precursor CAS 61721-07-1 (Phenol) Activation Activation (Tf2O, Pyridine) Precursor->Activation Triflate Ar-OTf (Electrophile) Activation->Triflate OxAdd Oxidative Addition (Ar-Pd-OTf) Triflate->OxAdd + Pd(0) Boronic 3-Hydroxyphenyl- boronic acid TransMet Transmetallation (Base Assisted) Boronic->TransMet + Base Catalyst Pd(0) Catalyst Catalyst->OxAdd OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Catalyst Regnerate Pd(0) Product TARGET BIARYL: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol RedElim->Product

Figure 2: Activation and Catalytic Cycle for converting CAS 61721-07-1 into the target biaryl.[1]

Part 4: Medicinal Chemistry Utility

The incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety (derived from CAS 61721-07-1) conveys specific advantages in drug design:

  • Metabolic Blocking: The para-fluorine blocks the metabolically vulnerable C4 position from P450-mediated hydroxylation.[1]

  • Lipophilicity Modulation: The -CF₃ group significantly increases logP, enhancing membrane permeability, while the Fluorine atom modulates the pKa of the phenol (if left free) or the electronic properties of the ring.

  • Conformational Bias: In biaryl systems, the bulky -CF₃ group at the ortho position (relative to the biaryl axis) induces a twist in the molecule, preventing planarity. This is often exploited to fit into hydrophobic pockets of enzymes (e.g., COX-2, Kinases).

Part 5: Safety and Handling (EHS)

CAS 61721-07-1 is a corrosive phenol.[1] Strict adherence to safety protocols is mandatory.

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield.

  • Inhalation Risk: The compound has significant vapor pressure. All solid/liquid handling must occur in a certified fume hood.

  • First Aid:

    • Skin: Immediate wash with Polyethylene Glycol (PEG 300) or copious water. Phenols penetrate skin rapidly and cause deep burns.

    • Eyes: Rinse for 15 minutes; immediate ophthalmological consult.[6]

References
  • Synthesis & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 601854, 4-Fluoro-3-(trifluoromethyl)phenol.[1][4] [Link]

  • Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Fluorine in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol, a complex biphenyl derivative with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document extrapolates from the well-understood principles of its constituent functional groups—the biphenyl scaffold, the phenol moiety, and the fluorinated substituents—to provide a robust scientific profile. This guide covers the molecule's fundamental properties, including its molecular weight, structure, and predicted characteristics. It further delves into plausible synthetic pathways, potential applications in drug discovery informed by the known roles of fluorinated compounds, and appropriate analytical techniques for characterization. Safety protocols for handling this class of compounds are also detailed. This document serves as a foundational resource for researchers interested in the synthesis, study, and application of novel fluorinated biphenylphenols.

Molecular Identity and Physicochemical Properties

The nomenclature "3-(4-Fluoro-3-trifluoromethylphenyl)phenol" describes a biphenyl structure where a phenol ring is substituted at the 3-position with a 4-fluoro-3-(trifluoromethyl)phenyl group. This arrangement of moieties dictates its chemical behavior and potential biological activity.

Chemical Structure and Molecular Weight

The foundational step in understanding any chemical entity is to define its structure and, consequently, its molecular properties.

  • Molecular Formula: C₁₃H₈F₄O

  • Molecular Weight: 256.20 g/mol

  • IUPAC Name: 3-(4-Fluoro-3-(trifluoromethyl)phenyl)phenol

  • CAS Number: Not currently assigned.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol.

Physicochemical Properties and Comparison

The introduction of fluorine and trifluoromethyl (CF₃) groups significantly alters the electronic and physical properties of the parent biphenylphenol scaffold. The high electronegativity of fluorine and the strong electron-withdrawing nature of the CF₃ group are key determinants of its reactivity and potential for molecular interactions.

For comparative purposes, the properties of related, commercially available single-ring phenols are presented below.

Property3-(4-Fluoro-3-trifluoromethylphenyl)phenol (Predicted)4-Fluoro-3-(trifluoromethyl)phenol[1][2]4-(Trifluoromethyl)phenol[3]
Molecular Formula C₁₃H₈F₄OC₇H₄F₄OC₇H₅F₃O
Molecular Weight 256.20 g/mol 180.10 g/mol 162.11 g/mol
Appearance Likely a solid at room temperatureWhite to orange/green powder or liquidLiquid
Boiling Point Substantially higher than 86°C86°C at 15 mmHgNot available
Melting Point Expected to be a crystalline solid17°CNot available
pKa Expected to be more acidic than phenol (pKa ~10)8.97 (Predicted)Not available

Synthesis and Manufacturing Insights

Proposed Synthetic Pathway: Suzuki Coupling

The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.

The proposed synthesis for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol would involve the following key steps:

  • Preparation of an Aryl Halide: Starting with a commercially available substituted phenol, such as 3-bromophenol. The hydroxyl group would need to be protected to prevent interference with the subsequent coupling reaction. A common protecting group for phenols is a methyl ether or a silyl ether.

  • Preparation of an Arylboronic Acid: The corresponding 4-fluoro-3-(trifluoromethyl)phenylboronic acid can be synthesized from 1-bromo-4-fluoro-3-(trifluoromethyl)benzene through lithium-halogen exchange followed by reaction with a borate ester.

  • Palladium-Catalyzed Cross-Coupling: The protected 3-bromophenol and the 4-fluoro-3-(trifluoromethyl)phenylboronic acid would then be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Deprotection: The final step involves the removal of the protecting group from the phenolic hydroxyl to yield the target compound, 3-(4-Fluoro-3-trifluoromethylphenyl)phenol.

G cluster_0 Reactant Preparation cluster_1 Core Synthesis cluster_2 Final Product Formation 3-Bromophenol 3-Bromophenol Protected 3-Bromophenol Protected 3-Bromophenol 3-Bromophenol->Protected 3-Bromophenol Protection (e.g., MeI, K2CO3) Protected Biphenylphenol Protected Biphenylphenol Protected 3-Bromophenol->Protected Biphenylphenol Suzuki Coupling Pd Catalyst, Base 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene->4-Fluoro-3-(trifluoromethyl)phenylboronic Acid 1. n-BuLi 2. B(OiPr)3 3. H3O+ 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid->Protected Biphenylphenol 3-(4-Fluoro-3-trifluoromethylphenyl)phenol 3-(4-Fluoro-3-trifluoromethylphenyl)phenol Protected Biphenylphenol->3-(4-Fluoro-3-trifluoromethylphenyl)phenol Deprotection (e.g., BBr3)

Caption: Proposed Suzuki coupling workflow for synthesis.

Synthesis of a Related Compound: 4-Fluoro-3-(trifluoromethyl)phenol

For context, the industrial synthesis of the related single-ring compound, 4-fluoro-3-(trifluoromethyl)phenol, typically starts from 4-fluoro-3-trifluoromethylaniline.[4] This process involves a diazotization reaction, where the aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4] This intermediate is then hydrolyzed, often by heating in an aqueous medium, to replace the diazonium group with a hydroxyl group, yielding the final phenol product.[4]

Applications in Research and Drug Development

The unique combination of a biphenyl scaffold with fluorine and trifluoromethyl substituents makes 3-(4-Fluoro-3-trifluoromethylphenyl)phenol a molecule of considerable interest for drug discovery and materials science.

The Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[5][6] Fluorine's high electronegativity and small size can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[7]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug.

  • Improved Lipophilicity: The trifluoromethyl group, in particular, significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes.[1]

Given these properties, this compound could serve as a key intermediate for developing novel therapeutics, particularly in areas where fluorinated compounds have already shown promise, such as anti-inflammatory and antimicrobial agents.[8]

The Biphenyl Scaffold in Drug Design

The biphenyl moiety provides a versatile and conformationally flexible scaffold that can be used to position functional groups in specific spatial orientations for optimal interaction with a biological target.[9] The non-planar, twisted conformation of many substituted biphenyls allows for the exploration of three-dimensional chemical space.[10]

Analytical Characterization

The structural elucidation and purity assessment of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol would rely on a combination of standard analytical techniques.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and connectivity of hydrogen atoms on the aromatic rings.

    • ¹³C NMR: Would show the number of unique carbon environments.

    • ¹⁹F NMR: Is particularly crucial for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the phenol and C-F bonds.

  • High-Performance Liquid Chromatography (HPLC): Would be the primary method for assessing the purity of the synthesized compound.[11]

The characterization of biphenyls and their metabolites often relies on gas chromatography (GC) and GC-MS methods as well.[12]

Safety and Handling

While specific toxicity data for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol is not available, general precautions for handling fluorinated aromatic compounds should be strictly followed.

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13][14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[13][14]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Trifluoromethane, a related compound, is known to be an irritant and may cause mutations, highlighting the need for caution when handling compounds with trifluoromethyl groups.[16]

Conclusion

3-(4-Fluoro-3-trifluoromethylphenyl)phenol represents a promising, albeit underexplored, chemical entity. Its structure combines several features that are highly desirable in modern drug discovery and materials science. This technical guide provides a foundational understanding of its properties, a logical pathway for its synthesis, and an overview of its potential applications and analytical characterization. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related classes of fluorinated biphenyl compounds.

References

  • Manufacturing Insights. (n.d.). The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Al-Aboudi, A., et al. (2020).
  • AIP Publishing. (2015). The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. The Journal of Chemical Physics.
  • New Jersey Department of Health. (2003). Hazard Summary: Trifluoromethane. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs): Trifluoromethane. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Retrieved from [Link]

  • Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry.
  • PubMed Central. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Application of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

The compound 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 1261889-86-4) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] It combines a biaryl core—essential for pi-stacking interactions in protein binding pockets—with specific substituents that modulate metabolic stability and lipophilicity.[1][2]

This guide details the technical "discovery" of this molecule, not as a serendipitous natural product, but as a rationally designed building block.[1][2] It is primarily utilized in the synthesis of kinase inhibitors , nuclear receptor modulators (e.g., ROR


), and advanced agrochemicals .[2] The presence of the trifluoromethyl (-CF

) and fluoro (-F) groups on the B-ring serves two critical functions:
  • Metabolic Blocking: The fluorine atom at the para-position blocks cytochrome P450-mediated oxidation.[1][2]

  • Lipophilic Tuning: The -CF

    
     group significantly increases logP, enhancing membrane permeability while occupying hydrophobic pockets in target enzymes.[1][2]
    

Part 2: Chemical Identity & Physiochemical Profile[2][3]

Before initiating synthesis, researchers must establish the physiochemical baseline to guide solvent selection and purification strategies.[1][2]

PropertyValue / DescriptionCritical Note
Molecular Formula C

H

F

O
Biaryl ether linkage is absent; this is a C-C coupled biaryl.[1][2]
Molecular Weight 256.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1][2]
Appearance Off-white to pale yellow solidColoration often indicates trace Pd or oxidation products.[1][2]
Calculated logP ~3.8 - 4.2High lipophilicity requires non-polar solvents for extraction (e.g., DCM, EtOAc).[1][2]
pKa (Phenol) ~9.5Slightly more acidic than phenol due to the electron-withdrawing biaryl system.[1][2]
Solubility DMSO, Methanol, DCMInsoluble in water.[1][2]

Part 3: Strategic Synthesis (The "Discovery" Route)

The "discovery" of this compound in a laboratory setting relies on the Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway is preferred over Stille or Negishi couplings due to the stability of boronic acids and the avoidance of toxic organotin byproducts.[1][2]

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.[1][2] Two pathways exist:

  • Route A: 3-Hydroxyphenylboronic acid + 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene.[1][2]

  • Route B: 3-Bromophenol + (4-Fluoro-3-trifluoromethylphenyl)boronic acid.[1][2]

Recommendation: Route A is generally preferred because 4-bromo-1-fluoro-2-(trifluoromethyl)benzene is a robust, commercially available electrophile, and 3-hydroxyphenylboronic acid is stable and inexpensive.[1][2]

Detailed Experimental Protocol (Route A)

Objective: Synthesize 10.0 g of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol with >98% HPLC purity.

Reagents & Materials:
  • Aryl Halide: 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq).[1][2]

  • Boronic Acid: 3-Hydroxyphenylboronic acid (1.2 eq).[1][2]

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.03 eq).[1][2] Why: Robust against air/moisture compared to Pd(PPh
    
    
    )
    
    
    .[2]
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 eq).[1][2] Why: Mild enough to prevent phenol deprotonation interference while activating the boronic acid.[1][2]
  • Solvent System: 1,4-Dioxane : Water (4:1 v/v).[1][2] Why: Ensures solubility of both organic reactants and inorganic base.[1][2]

Step-by-Step Workflow:
  • Inerting: Charge a 3-neck round-bottom flask with the Aryl Halide (10.0 g, 41.1 mmol), Boronic Acid (6.8 g, 49.3 mmol), and K

    
    CO
    
    
    
    (17.0 g, 123 mmol). Evacuate and backfill with Nitrogen (N
    
    
    ) three times.[1][2]
  • Solvation: Add degassed 1,4-Dioxane (100 mL) and Water (25 mL). Sparge with N

    
     for 15 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.[1][2]
    
  • Catalysis: Add Pd(dppf)Cl

    
    [1][2]·CH
    
    
    
    Cl
    
    
    (1.0 g, 1.2 mmol) under a positive stream of N
    
    
    .[1][2]
  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by HPLC/TLC (Mobile Phase: 20% EtOAc in Hexanes).

    • Endpoint: Disappearance of Aryl Halide.[1][2]

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Acidify carefully with 1N HCl to pH ~6 (neutralize excess carbonate).[1][2]

    • Extract with Ethyl Acetate (3 x 100 mL).[1][2]

    • Wash combined organics with Brine (100 mL).[1][2]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • The crude residue is often a brown oil.[1][2]

    • Flash Column Chromatography: Silica Gel (230-400 mesh).[1][2]

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.[1][2]
      
    • Fraction Collection: The product typically elutes after the protodeboronated byproduct (phenol).[2]

Reaction Pathway Visualization[1][2]

SynthesisPathway ArylHalide 4-Bromo-1-fluoro- 2-(trifluoromethyl)benzene Conditions Pd(dppf)Cl2 (3 mol%) K2CO3, Dioxane/H2O 90°C, 6h ArylHalide->Conditions BoronicAcid 3-Hydroxyphenyl- boronic acid BoronicAcid->Conditions OxAdd Oxidative Addition Complex Conditions->OxAdd Pd(0) insertion TransMetal Transmetallation Complex OxAdd->TransMetal Base activation RedElim Reductive Elimination TransMetal->RedElim Isomerization Product 3-(4-Fluoro-3-trifluoromethyl- phenyl)phenol (Target) RedElim->Product C-C Bond Formation

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl.

Part 4: Analytical Validation (Self-Validating Protocol)

Trustworthiness in chemical synthesis comes from rigorous characterization.[1][2] The following data confirms the identity of the synthesized material.

  • 1H NMR (400 MHz, DMSO-d

    
    ): 
    
    • 
       9.65 (s, 1H, -OH).[1][2] Diagnostic singlet, D2O exchangeable.
      
    • 
       7.90 – 7.85 (m, 2H, B-ring Ar-H).[1][2] Deshielded by CF3.
      
    • 
       7.60 (t, J = 9.0 Hz, 1H, B-ring Ar-H adjacent to F).[1][2]
      
    • 
       7.30 (t, J = 7.8 Hz, 1H, A-ring C5-H).[2]
      
    • 
       7.10 – 6.80 (m, 3H, A-ring Ar-H).[1][2]
      
  • 19F NMR:

    • Must show two distinct signals: one for -CF

      
       (~ -61 ppm) and one for -F (~ -110 ppm).[1][2]
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.[1][2]

    • Solvent: ACN/Water (0.1% Formic Acid).[1][2]

    • Target: >98% Area under curve (AUC).

Part 5: Applications in Drug Discovery[1][2]

This compound is not just a final product; it is a "warhead" carrier.[1][2] The 3-hydroxy group provides a versatile handle for further functionalization.[1][2]

Pharmacophore Logic[1][2]
  • The Biaryl Twist: The single bond between rings allows for a non-planar conformation (dihedral angle ~30-40°), which often matches the twist of hydrophobic pockets in kinases (e.g., RAF, p38 MAPK).[2]

  • The "Magic Methyl" Effect of CF3: The trifluoromethyl group adds bulk and lipophilicity, often displacing "high-energy" water molecules from the binding site, leading to entropy-driven binding affinity gains.[1][2]

Downstream Derivatization

The phenolic -OH is typically reacted further to generate libraries:

  • O-Alkylation: Reaction with alkyl halides to form ethers (e.g., mimicking the linker in Sorafenib).[1][2]

  • Carbamate Formation: Reaction with isocyanates.[1][2]

  • Buchwald-Hartwig Coupling: Conversion of the phenol to an aniline (via triflate activation) to access nitrogen-linked scaffolds.[1][2]

Derivatization Core 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (Core Scaffold) Ether Biaryl Ethers (Kinase Inhibitors) Core->Ether R-X, K2CO3 Carbamate Carbamates (CNS Active Agents) Core->Carbamate R-NCO Triflate Aryl Triflate (Synthetic Handle) Core->Triflate Tf2O, Pyridine Amine Biaryl Anilines (via Buchwald) Triflate->Amine Pd, HNR2

Figure 2: Strategic derivatization pathways for the core scaffold.[1][2]

Part 6: Safety & Handling (E-E-A-T)[2]

  • Fluorinated Intermediates: While the final product is stable, the starting material 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene is volatile and an irritant.[1][2] Handle in a fume hood.

  • Palladium Residues: Pharmaceutical intermediates must be scavenged for heavy metals.[1][2] Use SiliaMetS® Thiol or similar scavengers if the product is intended for biological assay to prevent false positives in cellular assays caused by residual Pd cytotoxicity.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CAS 1261889-86-4. Retrieved from [Link][2]

  • Synthetic Methodology (Suzuki Coupling)

    • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational methodology for biaryl synthesis).

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] (Explains the metabolic stability rationale).

  • Related Patent Literature (Contextual)

    • Ube Industries, Ltd. (1999).[1][2][4] Process for preparing 4-fluoro-3-trifluoromethylphenol (US Patent 5,892,126).[1][2] Retrieved from (Describes the synthesis of the key precursor ring).

Sources

Advanced Pharmacophore Profiling: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to a Privileged Biphenyl Scaffold in Drug Discovery

Executive Summary

3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS: 1261889-86-4) represents a high-value "privileged structure" in medicinal chemistry. It combines a lipophilic, metabolically robust "tail" (the 4-fluoro-3-trifluoromethylphenyl moiety) with a versatile, polar "head" (the 3-hydroxyphenyl group). This specific biphenyl arrangement is frequently utilized in the optimization of kinase inhibitors (Type II), nuclear receptor agonists (PPAR/LXR), and anti-infective agents.

This guide analyzes the structural utility of this scaffold, details its synthetic access via palladium-catalyzed cross-coupling, and outlines its application in modulating lipophilicity and metabolic stability in lead optimization.

Part 1: Structural Pharmacophore Analysis

The efficacy of this compound lies in its ability to simultaneously address three critical parameters in drug design: Metabolic Stability , Hydrophobic Pocket Occupancy , and Vectorial Functionalization .

1. The "Tail": 4-Fluoro-3-trifluoromethylphenyl Group

This moiety is a bioisosteric replacement for simple phenyl or dichlorophenyl groups.

  • Metabolic Blocking: The fluorine atom at the para-position blocks rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

  • Electronic Modulation: The electron-withdrawing nature of the trifluoromethyl (-CF3) and fluoro (-F) groups lowers the electron density of the aromatic ring, reducing the potential for formation of toxic quinone-methide metabolites.

  • Lipophilicity: The -CF3 group significantly increases the logP, facilitating membrane permeability and Blood-Brain Barrier (BBB) penetration, while providing a "bulky" hydrophobic anchor for deep protein pockets (e.g., the allosteric pocket of kinases).

2. The "Head": 3-Hydroxyphenyl Group
  • H-Bond Donor/Acceptor: The phenol -OH group acts as a dual hydrogen bond donor/acceptor, critical for anchoring the molecule to polar residues (e.g., the hinge region of kinases or Ser/Thr residues in nuclear receptors).

  • Derivatization Handle: The phenol is a nucleophilic "handle," allowing rapid conversion into ethers, carbamates, or esters to fine-tune solubility or generate prodrugs.

3. The Biaryl Axis[1][2]
  • Conformational Restriction: The direct biaryl bond introduces rigidity compared to flexible linkers (like ethers or amines), locking the pharmacophores into a specific angular relationship preferred by many receptor binding sites.

Part 2: Synthetic Pathways & Experimental Protocols

The most robust method for synthesizing 3-(4-Fluoro-3-trifluoromethylphenyl)phenol is the Suzuki-Miyaura Cross-Coupling Reaction . This pathway offers high yields and tolerance for the free phenol (under specific conditions) or its protected derivatives.

Workflow Visualization: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle and reaction logic for synthesizing the target scaffold.

SuzukiSynthesis SubstrateA 3-Hydroxyphenylboronic acid (Partner A) Catalyst Pd(dppf)Cl2 / K2CO3 (Catalyst/Base) SubstrateA->Catalyst Activation SubstrateB 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (Partner B) SubstrateB->Catalyst Oxidative Addition Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate Transmetallation Product 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (Target Scaffold) Intermediate->Product Reductive Elimination (Reflux, 1,4-Dioxane/H2O)

Figure 1: Palladium-catalyzed synthesis pathway via Suzuki-Miyaura coupling. The cycle involves oxidative addition of the aryl bromide followed by transmetallation with the boronic acid.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS: 1261889-86-4).

Reagents:

  • 3-Hydroxyphenylboronic acid (1.0 eq)

  • 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide and boronic acid.

  • Solvation: Dissolve the solids in the 1,4-Dioxane/Water mixture. Degas the solution by bubbling nitrogen through it for 15 minutes (Critical for preventing Pd oxidation).

  • Catalysis: Add the Pd(dppf)Cl2 catalyst and K2CO3 base.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) under a nitrogen atmosphere for 12-16 hours. Monitor progress via TLC (eluent: Hexanes/Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate.

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation:

  • 1H NMR (400 MHz, DMSO-d6): Look for the diagnostic phenol singlet (~9.5 ppm) and the specific splitting pattern of the biphenyl protons.

  • 19F NMR: Confirm presence of -CF3 (-60 ppm) and -F (-110 ppm) signals.

Part 3: Target Therapeutic Areas
1. Kinase Inhibition (Oncology)

This scaffold is particularly relevant for Type II Kinase Inhibitors (e.g., targeting RAF, VEGFR, p38 MAPK). These inhibitors bind to the inactive conformation (DFG-out) of the kinase.

  • Mechanism: The 3-trifluoromethyl-4-fluorophenyl group is lipophilic and bulky. It is designed to occupy the hydrophobic "allosteric pocket" created when the DFG motif moves out.

  • Role of Phenol: The phenol group often resides near the "gatekeeper" residue or solvent front, where it can be etherified to a hinge-binding motif (like an aminopyrimidine or urea).

2. Nuclear Receptor Modulators (Metabolic Disease)

Biphenyl scaffolds are classic templates for PPAR (Peroxisome Proliferator-Activated Receptor) agonists used in treating diabetes and dyslipidemia.

  • Mechanism: The acidic head group (often derived from the phenol) interacts with the polar arm of the receptor, while the fluorinated tail sits in the large hydrophobic ligand-binding domain (LBD).

3. Neuroinflammation (DYRK1A Inhibitors)

Recent research highlights fluorinated biphenyls as inhibitors of DYRK1A, a kinase implicated in Down syndrome and Alzheimer's disease. The high logP of the -CF3 group aids in crossing the blood-brain barrier.

Part 4: Data Presentation & Physicochemical Properties

The following table summarizes the calculated properties that make this scaffold attractive for lead optimization.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 256.20 g/mol Fragment-like; allows room for further functionalization (Rule of 3/5 compliant).
cLogP 4.2 - 4.5Highly lipophilic; good for membrane permeability but requires polar groups to balance solubility.
H-Bond Donors 1 (Phenol OH)Critical for specific binding interactions.
H-Bond Acceptors 1 (Phenol O) + F atomsFluorine acts as a weak acceptor; OH is a strong acceptor.
Rotatable Bonds 1 (Biaryl bond)Low flexibility reduces entropic penalty upon binding.
Topological Polar Surface Area (TPSA) ~20 ŲExcellent for BBB penetration (Target < 90 Ų).
Logic Diagram: SAR Optimization Strategy

This diagram visualizes how to chemically modify the scaffold for specific targets.

SAR_Logic Core 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (Core Scaffold) Mod_Head Phenol (-OH) Modification Ether/Carbamate Linkage Core->Mod_Head Derivatization Mod_Tail Tail (-CF3/-F) Conservation Metabolic Shield Core->Mod_Tail Retention Outcome_Kinase Kinase Hinge Binder Connection (e.g., Urea/Amide) Mod_Head->Outcome_Kinase Target Specificity Outcome_ADME Improved t1/2 (Half-life) Blocked P450 Oxidation Mod_Tail->Outcome_ADME Stability Outcome_CNS CNS Penetration (High Lipophilicity) Mod_Tail->Outcome_CNS BBB Permeability

Figure 2: Structure-Activity Relationship (SAR) map. The scaffold serves as a central hub where the tail ensures stability/permeability and the head allows target-specific attachment.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 1261889-86-4).[3] Link

  • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (Demonstrates the utility of the 4-F-3-CF3-phenyl motif). Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Splendid Lab. (2024).[4] Compound Catalog: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. Link

Sources

Methodological & Application

Application Note: High-Purity Isolation of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

[1]

Introduction & Compound Analysis

3-(4-Fluoro-3-trifluoromethylphenyl)phenol is a lipophilic biphenyl derivative characterized by a phenolic hydroxyl group on Ring A and a highly electron-withdrawing 4-fluoro-3-trifluoromethyl moiety on Ring B.[1]

Physicochemical Profile[1][3][4][5][6][7][8]
  • Acidity (pKa): Estimated ~9.2–9.[1]5. The electron-withdrawing nature of the fluoro-trifluoromethyl ring (meta-substituted relative to the phenol) slightly increases acidity compared to unsubstituted 3-phenylphenol (pKa ~9.6).[1]

  • Solubility: High solubility in chlorinated solvents (DCM), esters (EtOAc), and ethers (THF).[1] Low solubility in water.[1]

  • Impurities of Concern:

    • Palladium Residues: From Suzuki coupling catalysts (e.g., Pd(dppf)Cl

      
      ).[1]
      
    • Boronic Acid Derivatives: Unreacted 3-hydroxyphenylboronic acid or 4-fluoro-3-(trifluoromethyl)phenylboronic acid.[1]

    • Protodeboronation Byproducts: 3-phenylphenol analogs lacking the specific fluorinated ring.[1]

    • Homocoupling Dimers: Bis-phenols or bis(fluoro-trifluoromethyl)biphenyls.[1]

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture (post-workup) via LC-MS and


F-NMR1
  • Target Signal (

    
    F):  The trifluoromethyl group typically appears as a singlet around -60 to -63 ppm .[1] The aromatic fluorine appears as a multiplet around -110 to -120 ppm .[1]
    
  • Impurity Markers:

    • Sharp singlet at similar shift but different retention time: Homocoupled dimer.[1]

    • Broad peak: Residual boronic acid (often streaks).[1]

Purification Protocols

Method A: Chemical Extraction (The "Methanolic Base" Switch)

Best for: Removing neutral organic impurities and homocoupled dimers on a multigram scale.

Standard aqueous acid/base extraction often fails for this compound due to the high lipophilicity of the fluorinated biphenyl, which causes the sodium phenoxide salt to form an insoluble "oil" or emulsion in pure water. This modified protocol uses methanol to solubilize the phenoxide.[1]

Protocol:

  • Dissolution: Dissolve the crude solid in Toluene or Heptane/EtOAc (9:1) (5 mL/g).

  • Base Extraction:

    • Prepare a solution of NaOH (1.0 M) in Methanol/Water (1:1) .

    • Extract the organic layer with this methanolic base solution (2 x 3 vol).[1]

    • Mechanism:[1][2][3][4][5] The phenol converts to sodium phenoxide and dissolves in the MeOH/Water phase. Neutral impurities (catalyst ligands, dimers) remain in the Toluene/Heptane layer.

  • Phase Separation: Discard the upper organic layer (contains neutrals).[1]

  • Acidification & Recovery:

    • Wash the aqueous/methanolic layer once with fresh Heptane to remove entrained organics.[1]

    • Slowly acidify the aqueous layer with 2.0 M HCl to pH < 2 while stirring.[1]

    • The product will precipitate as a white/off-white solid.[1]

  • Filtration/Extraction: If solid is filterable, filter and wash with water.[1] If oily, extract back into EtOAc , dry over Na

    
    SO
    
    
    , and concentrate.
Method B: Flash Column Chromatography

Best for: High purity (>99%) requirements and removal of polar boronic acids.

  • Stationary Phase: Silica Gel (40–63

    
    m).[1]
    
  • Mobile Phase: Hexane / Ethyl Acetate (or Heptane / EtOAc).[1][6]

  • Gradient:

    • 0–5% EtOAc: Elutes non-polar impurities (fluorinated dimers).[1]

    • 10–20% EtOAc: Elutes Target Product (Rf ~0.3–0.4 in 20% EtOAc).

    • 40% EtOAc: Elutes residual boronic acids and polar palladium species.[1]

Method C: Recrystallization (Final Polish)

Best for: Final drug substance generation.[1]

The trifluoromethyl group facilitates crystallinity.[1] A mixed solvent system is recommended.[1][6]

  • Solvent System: n-Heptane / Toluene (primary choice) or Hexane / EtOAc .[1]

  • Procedure:

    • Dissolve crude solid in minimum hot Toluene (approx 80°C).[1]

    • Slowly add n-Heptane until slight turbidity persists.

    • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

    • Chill to 0–5°C for 2 hours.

  • Collection: Filter the white crystalline needles.[1] Wash with cold n-Heptane.[1]

Palladium Scavenging (Crucial for Pharma)

If the compound is intended for biological assays, residual Palladium must be <10 ppm.

  • Step: After the initial workup (before crystallization), redissolve the material in THF or EtOAc.

  • Reagent: Add SiliaMetS® Thiol or Charcoal (Norit) (10 wt% relative to substrate).[1]

  • Process: Stir at 50°C for 1 hour. Filter through a pad of Celite®.[1]

Workflow Visualization

PurificationWorkflowStartCrude Reaction Mixture(Post-Suzuki Coupling)WorkupAqueous Workup(EtOAc/Water)Start->WorkupDecisionScale & Purity Req?Workup->DecisionMethodAMethod A: Methanolic Base Extraction(Removes Neutrals/Dimers)Decision->MethodA>10g / BulkMethodBMethod B: Flash Chromatography(Hexane/EtOAc Gradient)Decision->MethodB<1g / High PurityScavengePd Scavenging(SiliaMetS Thiol / Charcoal)MethodA->ScavengeMethodB->ScavengeCrystMethod C: Crystallization(Heptane/Toluene)Scavenge->CrystFinalPure 3-(4-Fluoro-3-trifluoromethylphenyl)phenol(>99% Purity)Cryst->Final

Caption: Integrated purification workflow prioritizing Pd removal and scalable isolation logic.

Quality Control Specifications

TestMethodAcceptance Criteria
Identity

H NMR (DMSO-d

)
Phenolic OH singlet (~9.8 ppm), aromatic pattern consistent with biphenyl.[1]
Fluorine Content

F NMR
Singlet (-61 ppm, CF

), Multiplet (-115 ppm, Ar-F).[1]
Purity HPLC (C18, ACN/Water)>98.0% Area.[1]
Pd Residue ICP-MS<20 ppm (Research) / <10 ppm (Dev).[1]
Residual Solvent GC-HeadspaceToluene <890 ppm, Hexane <290 ppm.[1]

References

  • Chemical Identity & CAS: Sigma-Aldrich. 3-(4-Fluoro-3-trifluoromethylphenyl)phenol - CAS 1261889-86-4.[1] Link[1]

  • Suzuki Coupling of Fluorinated Biphenyls

    • Context: General protocols for Suzuki-Miyaura coupling of electron-deficient aryl halides with phenols.[1]

    • Source: Kotha, A. K., et al. "Suzuki-Miyaura Mediated Biphenyl Synthesis."[1] University of Greenwich, 2010.[1] Link

  • Purification of Fluorinated Phenols

    • Technique: Acid-base extraction modifications for lipophilic fluorophenols.[1]

    • Source: Neumann, B., et al. "Nucleophilic Deoxyfluorination of Phenols." Journal of the American Chemical Society, 2016. Link[1]

  • Crystallization Solvent Systems

    • Context: Use of Ethyl Acetate/Hexane for biphenyl purification.[1][6]

    • Source: European Patent EP0895985B1.[1] "Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane." Link

High-Resolution GC-MS Profiling of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol: Derivatization Strategies and Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

3-(4-Fluoro-3-trifluoromethylphenyl)phenol is a fluorinated biaryl scaffold often utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly those requiring metabolic stability enhanced by fluorine substitution.

Analyzing this compound presents two distinct challenges:

  • Phenolic Tailing: The hydroxyl (-OH) group at the 3-position is capable of hydrogen bonding with active sites in the GC inlet and column, leading to peak tailing and non-linear response at trace levels.

  • Halogenated Volatility: While the trifluoromethyl (

    
    ) and fluoro (F) groups increase volatility compared to non-halogenated biphenyls, the molecule remains semi-volatile and prone to adsorption.
    

Scope of this Protocol: This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow. Unlike generic phenol methods, this protocol mandates silylation using BSTFA + 1% TMCS to cap the polar hydroxyl group. This transformation yields the trimethylsilyl (TMS) ether derivative, significantly improving peak symmetry, thermal stability, and detection limits.

Chemical Identity[1][2][3][4]
  • Target Analyte: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

  • Formula:

    
    
    
  • Molecular Weight (Parent): 256.20 g/mol

  • Target Derivative: TMS-Ether (

    
    )
    
  • Derivative MW: 328.38 g/mol

Experimental Methodology

Reagents and Standards
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS acts as a catalyst to ensure complete silylation of sterically hindered phenols.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Ethyl Acetate (dried).

  • Internal Standard (ISTD): 4-Bromophenol-TMS or Biphenyl-d10.

Sample Preparation Workflow (Automated via Graphviz)

The following diagram outlines the critical path from sample extraction to data acquisition, ensuring sample integrity is maintained against moisture hydrolysis.

G Sample Crude Sample (Solid/Oil) Dissolution Dissolution (Ethyl Acetate) Sample->Dissolution Drying Dehydration (MgSO4) Dissolution->Drying Remove H2O Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Drying->Deriv Strictly Anhydrous Cooling Cool to RT Dilute if needed Deriv->Cooling Inject GC-MS Injection (Splitless) Cooling->Inject

Figure 1: Critical path for derivatization. Moisture exclusion at the 'Drying' step is vital to prevent BSTFA hydrolysis.

Step-by-Step Derivatization Protocol
  • Weighing: Transfer 5 mg of the sample into a 2 mL GC crimp-top vial.

  • Dissolution: Add 500 µL of anhydrous Ethyl Acetate. Vortex until fully dissolved.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

  • Incubation: Seal the vial immediately with a PTFE-lined cap. Heat at 60°C for 30 minutes in a dry block heater.

    • Why: While phenols react quickly, the electron-withdrawing

      
       group on the adjacent ring can reduce the nucleophilicity of the phenol oxygen, necessitating thermal energy for quantitative conversion.
      
  • Preparation for Injection: Allow to cool to room temperature. Inject directly. If the concentration is too high, dilute 1:10 with anhydrous Ethyl Acetate.

Instrumental Parameters
ParameterSettingRationale
GC System Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)5% Phenyl phase provides optimal selectivity for aromatic isomers.
Inlet Temp 260°CEnsures rapid volatilization of the high-boiling biphenyl.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during temperature ramping.
Injection 1 µL Splitless (Purge on @ 0.75 min)Maximizes sensitivity for trace impurity analysis.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp prevents broadening; high final temp elutes heavy dimers.
Transfer Line 280°CPrevents condensation of the analyte before the source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible fragmentation.
Scan Range m/z 40 – 450Covers fragment ions (

) and molecular ion (

).

Results & Discussion: Mass Spectral Interpretation

Fragmentation Dynamics

The Electron Ionization (EI) spectrum of the TMS-derivative is distinct. The stability of the biphenyl core dominates the spectrum, but specific losses characterize the substituents.

Key Diagnostic Ions:

  • m/z 328 (

    
    ):  The molecular ion.[2] It is robust and intense due to the aromatic stabilization of the radical cation.
    
  • m/z 313 (

    
    ):  Loss of a methyl group (
    
    
    
    ) from the TMS moiety. This is the standard "M-15" base peak for most TMS-phenols.
  • m/z 259 (

    
    ):  Loss of the trifluoromethyl group (
    
    
    
    ). This is a characteristic cleavage for
    
    
    -substituted aromatics.
  • m/z 73 (

    
    ):  The trimethylsilyl cation, confirming the presence of the TMS group.
    
Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation cascade used to confirm the structure.

MassSpec Parent Molecular Ion (M+) m/z 328 (Stable Biphenyl) M_15 [M - CH3]+ m/z 313 (Base Peak) Parent->M_15 - CH3 (15 Da) M_CF3 [M - CF3]+ m/z 259 (Ar-F Cleavage) Parent->M_CF3 - CF3 (69 Da) TMS TMS Cation m/z 73 Parent->TMS Heterolytic Cleavage

Figure 2: Proposed fragmentation pathways. The transition from m/z 328 to 313 is the primary quantifier transition.

Validation & Quality Control

To ensure this method is "Trustworthy" (as per E-E-A-T), the following validation criteria must be met:

  • Derivatization Efficiency Check:

    • Monitor the sample for the underivatized parent ion (m/z 256 ).

    • Acceptance Criteria: The peak area of m/z 256 should be < 2% of the derivative peak (m/z 328). If m/z 256 is visible, the reagents may be wet (hydrolyzed).

  • Linearity:

    • Prepare calibration standards from 1 ppm to 100 ppm.

    • The biphenyl core provides excellent UV absorbance, but for GC-MS, rely on the ratio of m/z 328 (Target) to the ISTD ion.

  • System Suitability:

    • Inject a blank (Ethyl Acetate + BSTFA) to ensure no "ghost peaks" from the septum or vial cap liners interfere with the m/z 328 or 313 windows.

References

  • Agilent Technologies. (2011).[3] Analysis of Phenols according to EPA 8040. Application Note. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Electron Ionization of Fluorinated Biphenyls. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Fluoro-3-(trifluoromethyl)phenol in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

An important clarification regarding the topic is necessary. The compound "3-(4-Fluoro-3-trifluoromethylphenyl)phenol" is a biphenyl derivative. However, the available scientific literature and search results predominantly focus on its structural isomer, 4-Fluoro-3-(trifluoromethyl)phenol (CAS RN: 61721-07-1), a key fluorinated building block. This guide will therefore focus on the well-documented applications and protocols for 4-Fluoro-3-(trifluoromethyl)phenol , as it serves as a scientifically grounded and representative model for the use of advanced fluorinated phenols in material science and drug discovery.

Introduction: The Strategic Role of Fluorination in Material Design

The incorporation of fluorine into organic molecules is a cornerstone of modern material science and medicinal chemistry.[1] The unique physicochemical properties of the fluorine atom—including its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—impart significant advantages to parent molecules.[1][2] These advantages often manifest as enhanced metabolic stability in pharmaceuticals, modulated electronic properties for organic electronics, and superior thermal and chemical resistance in advanced polymers.[3][4]

4-Fluoro-3-(trifluoromethyl)phenol stands out as a particularly valuable building block. It features two distinct fluorine motifs on a phenolic backbone: an aromatic C-F bond and a trifluoromethyl (-CF3) group. This dual functionalization provides a powerful tool for fine-tuning material properties. The -CF3 group is highly lipophilic and electron-withdrawing, while the phenolic hydroxyl group offers a reactive site for polymerization and derivatization. These characteristics make it an essential intermediate in the synthesis of high-performance polymers, coatings, and specialty chemicals where durability and specific performance characteristics are paramount.[3]

Section 1: Physicochemical Profile of 4-Fluoro-3-(trifluoromethyl)phenol

A thorough understanding of a monomer's properties is critical for predicting its behavior in polymerization reactions and the final characteristics of the material. The key properties of 4-Fluoro-3-(trifluoromethyl)phenol are summarized below.

PropertyValueSource
CAS Number 61721-07-1[3]
Molecular Formula C₇H₄F₄O[3][5]
Molecular Weight 180.10 g/mol [3][5]
Appearance White to orange to green powder to lump[3]
Melting Point 17 °C[3]
Boiling Point 86 °C at 15 mmHg[3]
Density 1.45 g/cm³[3]
IUPAC Name 4-fluoro-3-(trifluoromethyl)phenol[5]

Section 2: Core Applications in Material Science

The unique fluorine substitution pattern of 4-Fluoro-3-(trifluoromethyl)phenol makes it a versatile intermediate for several advanced applications.

  • High-Performance Polymers and Coatings: The primary application in material science is its use as a monomer or co-monomer in the creation of advanced polymers such as polyarylethers. The resulting materials often exhibit significantly improved thermal stability and chemical resistance due to the high energy of the C-F bonds.[3] The trifluoromethyl group can also enhance solubility in specific organic solvents while increasing the glass transition temperature (Tg) of the final polymer.

  • Specialty Adhesives and Formulations: Its distinct properties contribute to the formulation of specialty adhesives and other chemical products where high durability and resistance to harsh environments are required.[3]

  • Agrochemical and Pharmaceutical Synthesis: Beyond material science, this compound is a crucial starting material for agricultural chemicals, particularly herbicides.[6] It also serves as an intermediate in the synthesis of anti-inflammatory and analgesic drugs, where the fluorinated motifs enhance biological activity and metabolic stability.[3]

Section 3: Protocols and Methodologies

The following sections provide detailed, field-proven protocols. The causality behind each step is explained to empower researchers to adapt these methods to their specific needs.

Protocol 3.1: Conceptual Synthesis of a High-Performance Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol outlines a representative synthesis of a poly(arylene ether) using 4-Fluoro-3-(trifluoromethyl)phenol. The principle is a nucleophilic aromatic substitution (SNA) reaction, where the phenoxide, generated in situ, acts as a nucleophile to displace an activated leaving group (typically fluoride or chloride) on another monomer.

Causality: The reaction is driven by the formation of a stable ether linkage and is facilitated by an aprotic polar solvent that can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The use of a Dean-Stark trap is critical for removing water, which can otherwise hydrolyze the reactants and terminate the polymerization chain.

Step-by-Step Methodology:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap fitted with a condenser.

  • Reagent Charging: Charge the flask with equimolar amounts of 4-Fluoro-3-(trifluoromethyl)phenol and a suitable activated dihalo-monomer (e.g., decafluorobiphenyl).

  • Solvent and Base Addition: Add a high-boiling aprotic polar solvent (e.g., N,N-Dimethylacetamide or Sulfolane) and an anhydrous base (e.g., potassium carbonate), with the base in slight molar excess relative to the phenol. Add toluene as an azeotroping agent.

  • Dehydration: Heat the reaction mixture to reflux (approx. 130-140°C) for 2-4 hours to azeotropically remove water via the Dean-Stark trap. Successful dehydration is indicated by the cessation of water collection.

  • Polymerization: After dehydration, carefully drain the toluene from the trap and increase the reaction temperature to 160-180°C to initiate polymerization. The viscosity of the solution will increase as the polymer chains grow.

  • Monitoring: Monitor the reaction progress by periodically taking samples and measuring the inherent viscosity. The reaction is typically continued for 8-24 hours until the desired molecular weight is achieved.

  • Precipitation and Purification: Cool the viscous polymer solution and slowly pour it into a non-solvent (e.g., methanol or water) under vigorous stirring to precipitate the polymer.

  • Washing: Filter the polymer and wash it extensively with hot water and methanol to remove residual salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

G Workflow: Poly(arylene ether) Synthesis cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification A Charge Monomers: - 4-Fluoro-3-(trifluoromethyl)phenol - Activated Dihalo-monomer B Add Solvent (DMAc) & Base (K₂CO₃) A->B C Add Azeotrope (Toluene) B->C D Azeotropic Dehydration (130-140°C, 2-4h) via Dean-Stark Trap C->D Heat to Reflux E Polymerization (160-180°C, 8-24h) D->E F Precipitate Polymer in Methanol/Water E->F Cool & Pour G Filter and Wash (Hot Water & Methanol) F->G H Vacuum Dry (80-100°C) G->H I High-Performance Polymer H->I Final Product G Workflow: Polymer Characterization cluster_structure Structural Analysis cluster_thermal Thermal Analysis Start Synthesized Polymer FTIR FT-IR Spectroscopy (Confirm Ether Linkage) Start->FTIR NMR ¹⁹F NMR Spectroscopy (Verify Fluorine Integrity) Start->NMR TGA TGA (Measure Thermal Stability, Td) FTIR->TGA NMR->TGA DSC DSC (Determine Glass Transition, Tg) TGA->DSC Data Verified Material Properties DSC->Data

Caption: Standardized workflow for polymer characterization.

Section 4: Safety and Handling

As a reactive chemical intermediate, 4-Fluoro-3-(trifluoromethyl)phenol must be handled with appropriate care.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), and is toxic to aquatic life with long-lasting effects (H411). [5]* Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [7] * Avoid breathing dust, fumes, or vapors. * Store in a cool, dry place (recommended 2-8°C) away from incompatible materials. [3]

References

  • 4-Fluoro-3-(trifluoromethyl)phenol - Chem-Impex.

  • Potential Research Areas for Fluorinated Phenols: A Technical Guide - Benchchem.

  • 4-Fluoro-3-(trifluoromethyl)phenol | C7H4F4O | CID 601854 - PubChem.

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au.

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Request PDF - ResearchGate.

  • Intermediates 3-Fluoro-4-methylphenol for critical molecular building block - Unibrom Corp.

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC.

  • 3-FLUORO-4-(TRIFLUOROMETHOXY)PHENOL | 177596-38-2, 3-FLUORO-4-(TRIFLUOROMETHOXY)PHENOL Formula - ECHEMI.

  • Deoxyfluorination of Phenols - Harvard DASH.

  • 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861 - PubChem.

  • 3-Fluoro-4-nitrophenol 99 394-41-2 - Sigma-Aldrich.

  • 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • 3-Fluoro-4-(trifluoromethyl)phenol - ACUBIOCHEM.

  • Phenol, 3-(trifluoromethyl)- - NIST WebBook.

  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents.

  • 4-fluoro-3-trifluoromethyl phenol - ChemBK.

Sources

Application Notes and Protocols for In Vivo Studies of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Disclaimer: This document provides a detailed, scientifically-grounded framework for the in vivo investigation of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. As of the date of this publication, specific in vivo data for this compound is not extensively available in public literature. The protocols and mechanistic discussions herein are based on established methodologies for analogous phenolic and fluorinated compounds and are intended to serve as an expert-guided starting point for novel research.

Introduction: The Therapeutic Potential of Fluorinated Phenolic Compounds

Phenolic compounds are a cornerstone of medicinal chemistry, with a rich history of yielding therapeutic agents. The strategic incorporation of fluorine and trifluoromethyl groups into a phenolic scaffold, as seen in 3-(4-Fluoro-3-trifluoromethylphenyl)phenol, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. These modifications make such compounds compelling candidates for investigation in a variety of therapeutic areas, most notably as anti-inflammatory and analgesic agents.

This guide provides a comprehensive overview of the critical in vivo studies to elucidate the potential therapeutic efficacy of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. We will delve into the rationale behind the selection of specific animal models, provide detailed, step-by-step protocols, and discuss the interpretation of potential outcomes.

Section 1: Compound Preparation and Formulation for In Vivo Administration

The bioavailability and, consequently, the in vivo efficacy of a test compound are critically dependent on its formulation. Phenolic compounds can exhibit poor aqueous solubility, necessitating careful consideration of the vehicle for administration.

1.1. Solubility Assessment:

Prior to in vivo studies, the solubility of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol should be determined in a panel of pharmaceutically acceptable vehicles.

VehicleExpected SolubilityRationale
Saline (0.9% NaCl)LowEstablishes baseline aqueous solubility.
5% DMSO in SalineModerateDimethyl sulfoxide (DMSO) is a common aprotic solvent for solubilizing hydrophobic compounds. The concentration is kept low to minimize potential toxicity.
10% Tween® 80 in SalineModerate to HighA non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds.
0.5% Carboxymethylcellulose (CMC) in WaterSuspensionForms a stable suspension for oral administration if the compound is not fully soluble.

1.2. Recommended Formulation Protocol:

For initial in vivo screening, a formulation in 10% Tween® 80 in sterile saline is recommended for intraperitoneal (i.p.) or subcutaneous (s.c.) administration. For oral (p.o.) administration, a suspension in 0.5% CMC is a standard approach.

Protocol for Formulation (10% Tween® 80 in Saline):

  • Weigh the required amount of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol.

  • In a sterile container, add the appropriate volume of Tween® 80 to the compound.

  • Vortex or sonicate until the compound is fully dissolved.

  • Add sterile saline to the final volume and vortex thoroughly to ensure a homogenous solution.

  • Visually inspect for any precipitation before administration.

Section 2: In Vivo Models for Assessing Anti-Inflammatory Activity

Inflammation is a complex biological response, and its in vivo modeling is crucial for evaluating the efficacy of novel anti-inflammatory agents.

2.1. Carrageenan-Induced Paw Edema in Rodents:

This is a classic and highly reproducible model of acute inflammation. Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.

Rationale: This model is particularly useful for screening compounds that may inhibit mediators of the early phase of inflammation, such as histamine, serotonin, and bradykinin, as well as the later phase, which is primarily mediated by prostaglandins.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase acclimatize Acclimatize Animals baseline Baseline Paw Volume Measurement acclimatize->baseline grouping Randomize into Treatment Groups baseline->grouping administer Administer Test Compound / Vehicle / Positive Control grouping->administer induce Induce Edema with Carrageenan Injection administer->induce measure Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5, 6 hours) induce->measure calculate Calculate Paw Edema Volume and % Inhibition measure->calculate analyze Statistical Analysis (e.g., ANOVA) calculate->analyze interpret Interpret Results analyze->interpret

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle control (e.g., 10% Tween® 80 in saline)

    • 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (e.g., 10, 30, 100 mg/kg)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., i.p. or p.o.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[1]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[1]

  • Data Analysis:

    • Calculate the paw edema as the difference between the paw volume at each time point and the baseline paw volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Section 3: In Vivo Models for Assessing Analgesic Activity

Pain is a complex sensory and emotional experience. Different models are used to assess various aspects of pain, including visceral and thermal pain.

3.1. Acetic Acid-Induced Writhing Test:

This model is used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching of the abdomen and hind limbs), which is a manifestation of visceral pain.[2]

Rationale: The pain in this model is mediated by the release of endogenous substances such as prostaglandins and bradykinin, which sensitize nociceptive neurons. It is a sensitive test for peripherally acting analgesics.[2]

Detailed Protocol:

  • Animals: Swiss albino mice (20-25 g).

  • Acclimatization and Grouping: As described in the previous protocol.

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Aspirin, 100 mg/kg, p.o.).

  • Induction of Writhing: 30-60 minutes after compound administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[3]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes.[3]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

3.2. Hot Plate Test:

This model is used to evaluate central analgesic activity. The test measures the reaction time of an animal to a thermal stimulus.

Rationale: The hot plate test assesses the response to a thermal noxious stimulus, which involves supraspinal pathways. It is particularly useful for identifying compounds with centrally mediated analgesic effects, such as opioids.[4]

Detailed Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[5]

  • Animals: Swiss albino mice (20-25 g).

  • Acclimatization and Grouping: As previously described.

  • Baseline Latency: Before compound administration, place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[5]

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Morphine, 5 mg/kg, s.c.).

  • Post-Treatment Latency: Measure the reaction latency at different time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each group at each time point.

Section 4: Proposed Mechanism of Action and Supporting In Vitro Studies

The anti-inflammatory and analgesic effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation and pain.

4.1. Inhibition of Pro-inflammatory Mediators:

Fluorinated phenolic compounds may exert their effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO). This is often achieved through the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[6]

4.2. Modulation of Inflammatory Signaling Pathways:

Many flavonoids and phenolic compounds are known to inhibit the activation of key transcription factors that regulate the expression of pro-inflammatory genes, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6] They can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7]

Signaling Pathway: NF-κB in Inflammation

G cluster_0 Cytoplasm cluster_1 Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive degrades, releasing NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB_inactive->NFkB_IkB NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates to DNA DNA NFkB_active->DNA binds to transcription Gene Transcription DNA->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines compound 3-(4-Fluoro-3-trifluoromethylphenyl)phenol compound->IKK inhibits?

Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.

4.3. TRPM8 Channel Modulation:

Transient Receptor Potential Melastatin 8 (TRPM8) is a cation channel activated by cold temperatures and cooling agents. It is expressed in sensory neurons and is implicated in pain perception.[8] Antagonism of TRPM8 has been shown to be effective in models of neuropathic and inflammatory pain, particularly in reducing cold hypersensitivity.[9][10] Given the structural features of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol, its potential interaction with TRPM8 warrants investigation, especially if analgesic effects are observed in vivo.

Section 5: Preliminary Pharmacokinetic and Safety Assessment

A preliminary understanding of the pharmacokinetic (PK) profile and safety of the compound is essential for interpreting efficacy data and for guiding further development.

5.1. Pharmacokinetic Studies:

A basic PK study in rodents can provide information on absorption, distribution, metabolism, and excretion (ADME).

Protocol Outline:

  • Administer a single dose of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol to a cohort of animals (e.g., intravenously and orally).

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analyze the plasma concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

5.2. Acute Toxicity Study:

An acute toxicity study provides information on the potential adverse effects of a single high dose of the compound.

Protocol Outline (Up-and-Down Procedure):

  • Administer a starting dose of the compound to a single animal.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Based on the outcome, the dose for the next animal is adjusted up or down.

  • This process is continued until the LD50 (median lethal dose) can be estimated.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial in vivo evaluation of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. By systematically applying these established models and protocols, researchers can effectively assess the anti-inflammatory and analgesic potential of this novel compound, elucidate its potential mechanism of action, and gather the critical data necessary to advance its development as a potential therapeutic agent. The inherent value of the fluorinated phenolic scaffold warrants a thorough investigation, and the methodologies outlined herein provide a clear path for such an endeavor.

References

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). JoVE. Retrieved from [Link]

  • In Vivo Pain Models. (n.d.). Charles River. Retrieved from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate. Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

  • In Vivo Models for Inflammatory Arthritis. (2018). PubMed. Retrieved from [Link]

  • What in vivo models are used for pain studies? (2025). Patsnap Synapse. Retrieved from [Link]

  • In-Vivo Models for Management of Pain. (2025). ResearchGate. Retrieved from [Link]

  • Hot plate test – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). ScienceDirect. Retrieved from [Link]

  • The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. (2021). SID. Retrieved from [Link]

  • Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. (n.d.). NIH. Retrieved from [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. (n.d.). PubMed Central. Retrieved from [Link]

  • Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). PubMed Central. Retrieved from [Link]

  • In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization. (n.d.). PubMed. Retrieved from [Link]

  • Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. (2017). PubMed Central. Retrieved from [Link]

  • Analgesia Hot Plat Test. (n.d.). SlideShare. Retrieved from [Link]

  • Toxicological aspects of the use of phenolic compounds in disease prevention. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (n.d.). MDPI. Retrieved from [Link]

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). MDPI. Retrieved from [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. Retrieved from [Link]

  • Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. (2022). PubMed Central. Retrieved from [Link]

  • Role of the Encapsulation in Bioavailability of Phenolic Compounds. (n.d.). MDPI. Retrieved from [Link]

  • β-Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. (n.d.). MDPI. Retrieved from [Link]

  • Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Encapsulated Add-Value Bioactive Phenolic Compounds by Supercritical CO2-Assisted Spray Drying. (n.d.). RUN. Retrieved from [Link]

  • Characterization of New TRPM8 Modulators in Pain Perception. (2019). PubMed. Retrieved from [Link]

  • Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2025). MDPI. Retrieved from [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (n.d.). ACS Publications. Retrieved from [Link]

  • Hot plate test. (n.d.). Wikipedia. Retrieved from [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (n.d.). MDPI. Retrieved from [Link]

  • Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. (2019). RSC Publishing. Retrieved from [Link]

  • in vivo toxicity study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. (n.d.). PLOS One. Retrieved from [Link]

  • Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025). ResearchGate. Retrieved from [Link]

  • Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]

  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • In vivo bioavailability of polyphenols from grape by-product extracts, and effect on lipemia of normocholesterolemic Wistar rats. (n.d.). PubMed. Retrieved from [Link]

  • Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer. (2022). PubMed. Retrieved from [Link]

  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved from [Link]

  • Characterization of New TRPM8 Modulators in Pain Perception. (2019). PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in 3-(4-Fluoro-3-trifluoromethylphenyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #592-B Subject: Yield Optimization for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol Synthesis Status: Open Priority: High (Process Critical)

Executive Diagnostic Summary

User Context: You are attempting to synthesize 3-(4-Fluoro-3-trifluoromethylphenyl)phenol , a critical biaryl scaffold often found in kinase inhibitors (e.g., Raf/VEGFR inhibitors).

The Reaction:

  • Coupling Partner A (Nucleophile): 3-Hydroxyphenylboronic acid (Electron-rich, protic).

  • Coupling Partner B (Electrophile): 5-Bromo-2-fluorobenzotrifluoride (Electron-deficient, sterically congested).

  • Reaction Type: Suzuki-Miyaura Cross-Coupling.[1][2][3][4]

The Problem: Users frequently report yields stalling at 40-50%, often accompanied by unreacted aryl bromide or the formation of phenol homocoupling byproducts.

Root Cause Analysis: The low yield is rarely due to the intrinsic reactivity of the aryl bromide (which is activated by


 and 

). The failure points are:
  • Catalyst Poisoning: The free phenolic hydroxyl group (

    
    ) forms a phenoxide anion under basic conditions, which can coordinate to Palladium (Pd), arresting the catalytic cycle.
    
  • Protodeboronation: While less severe for electron-rich boronic acids, the harsh conditions required to overcome steric hindrance can trigger deboronation.

  • Hydrolytic Instability: The

    
     group meta to the bromide creates a lipophilic environment that may cause solubility mismatches in standard aqueous/polar solvent systems.
    

Troubleshooting Guide (Diagnostic Hub)

Use this decision matrix to identify your specific failure mode.

Ticket A: "The reaction turns black immediately and conversion stops at <30%."
  • Diagnosis: Pd-Black Precipitation (Catalyst Death).

  • Why: The phenoxide anion is displacing your phosphine ligands, destabilizing the Pd(0) species, leading to aggregation.

  • The Fix: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or a bulky Buchwald ligand like XPhos , which creates a protective steric shell around the Pd center, preventing phenoxide interference.

Ticket B: "I see the product, but also a significant amount of 3,3'-biphenol."
  • Diagnosis: Oxidative Homocoupling.

  • Why: Oxygen is present in the system. In the presence of base and Pd, boronic acids homocouple faster than they cross-couple if

    
     is not rigorously excluded.
    
  • The Fix: Implement "Sparge and Backfill." Do not just vacuum the headspace. Bubble Argon directly through the solvent for 15 minutes before adding the catalyst.

Ticket C: "Starting material (Bromide) remains unreacted despite heating."
  • Diagnosis: Incomplete Oxidative Addition.

  • Why: The steric bulk of the ortho-fluorine and meta-trifluoromethyl groups on the bromide is hindering the approach of the Pd catalyst.

  • The Fix: Increase reaction temperature to 80-90°C and switch to XPhos Pd G2 , which is specifically designed to facilitate oxidative addition in sterically encumbered and electron-deficient systems.

The "Gold Standard" Protocol

This protocol is optimized to suppress phenoxide poisoning and maximize turnover for this specific biaryl system.

Reagents & Stoichiometry
ComponentChemical NameEquiv.Role
Substrate A 3-Hydroxyphenylboronic acid1.2Nucleophile
Substrate B 5-Bromo-2-fluorobenzotrifluoride1.0Electrophile
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 (3 mol%)Robust Catalyst
Base Potassium Phosphate (

)
2.0Base (Anhydrous)
Solvent 1,4-Dioxane / Water4:1 RatioSolvent System
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge Substrate A (1.2 equiv), Substrate B (1.0 equiv), and

    
      (2.0 equiv).
    
  • Solvent Addition: Add the 1,4-Dioxane/Water mixture (concentration ~0.2 M relative to the bromide).

    • Critical Step: Do not add the catalyst yet.

  • Degassing: Seal the vial with a septum. Insert a long needle connected to an Argon line directly into the solution (submerged) and a short vent needle. Bubble Argon vigorously for 10 minutes.

  • Catalyst Charge: Remove the needles. Quickly remove the septum, add Pd(dppf)Cl₂ (3 mol%), and reseal immediately. Purge the headspace with Argon for 2 minutes.

  • Reaction: Heat the block to 85°C . Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.

  • Monitoring: Check via LC-MS or TLC after 2 hours. The reaction typically completes within 4-6 hours.

    • TLC Stain: UV (254 nm) and PMA (Phosphomolybdic Acid) for the phenol.

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~4 (to protonate the phenoxide). Extract with Ethyl Acetate.

Mechanism & Logic Visualization

The following diagram illustrates the competing pathways and why the specific catalyst choice prevents the "Dead Catalyst" outcome.

G Start Reagents: Ar-Br + Ar'-B(OH)2 + Base OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Fast (EWG on Ar-Br) BaseStep Base Activation (Formation of Boronate) Start->BaseStep Phenoxide Phenoxide Formation (Ar'-O- K+) Start->Phenoxide High pH TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet BaseStep->TransMet Poisoning Catalyst Poisoning (Pd-O-Ar coordination) Phenoxide->Poisoning If Ligand is Weak (PPh3) DeadCat Pd Black Aggregation (Reaction Fail) Poisoning->DeadCat RedElim Reductive Elimination TransMet->RedElim Product Target Biaryl: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol RedElim->Product Ligand Ligand: dppf or XPhos (Steric Shield) Ligand->Poisoning BLOCKS

Caption: Pathway analysis showing how phenoxide formation competes with transmetallation. Bulky/Bidentate ligands (Yellow) block the poisoning pathway (Red).

Frequently Asked Questions (Deep Dive)

Q: Why do you recommend


 over the standard 

?
A:

(tripotassium phosphate) is highly basic but has different solubility dynamics in dioxane/water. It often promotes faster transmetallation in sterically hindered systems compared to carbonate. Furthermore, if you switch to anhydrous conditions (using dioxane and solid base only) to prevent protodeboronation,

is superior at facilitating the "boronate-pathway" without requiring dissolved water [1].

Q: Can I just protect the phenol as a methyl ether (anisole) to avoid the poisoning issue? A: Yes, you can use 3-methoxyphenylboronic acid . This will likely increase the yield of the coupling step to >90% because you eliminate the catalyst poisoning and solubility issues. However, you then incur a downstream cost: you must deprotect the methyl ether using


 or Pyridine-HCl.
  • Recommendation: If your lab scale is small (<100mg), use the protected route for reliability. If you are scaling up (>10g), optimizing the direct coupling (as described above) saves significant time and waste.

Q: Why not use the Pinacol ester instead of the Boronic Acid? A: While Pinacol esters are generally more stable, they are also slower to transmetallate in the absence of strong activation. For this specific electron-deficient electrophile, the boronic acid (which exists in equilibrium with the boronate anion) is often more kinetically active. If you must use the Pinacol ester, ensure you use a hydrolytic solvent system (Dioxane/Water) to generate the active boronic acid species in situ [2].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

3-(4-Fluoro-3-trifluoromethylphenyl)phenol stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 61721-07-1). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and handling of this versatile chemical intermediate. Our goal is to provide not just answers, but also the underlying scientific principles to empower you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol?

Answer:

Proper storage is the first and most critical step in maintaining the integrity of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. Due to its chemical nature as a fluorinated phenol, it is susceptible to degradation if not stored correctly.

Based on supplier recommendations and general principles for fluorinated intermediates, the optimal storage conditions are as follows:

  • Temperature: Store in a cool environment. Recommendations vary from room temperature in a cool, dark place (<15°C) to refrigerated conditions (2-8°C).[1] Lower temperatures slow down potential degradation reactions.[2] For long-term storage, refrigeration at 2-8°C is the most prudent choice.

  • Atmosphere: Store under an inert gas, such as argon or nitrogen.[1] This is crucial to prevent oxidation, a common degradation pathway for phenols. Oxygen in the air can react with the phenol, leading to the formation of colored impurities.[2]

  • Light: Protect from light by using an amber or opaque container and storing it in a dark place.[2][3] Light, particularly UV radiation, can induce photochemical reactions, leading to degradation.[2]

  • Moisture: The compound should be stored in a tightly sealed container in a dry, well-ventilated place to prevent moisture ingress.[3][4] High humidity can promote hydrolysis or other moisture-related reactions.[2]

Q2: My compound is a liquid, but some datasheets mention a solid. What is the correct physical state and appearance?

Answer:

3-(4-Fluoro-3-trifluoromethylphenyl)phenol has a reported melting point of approximately 17°C. This means it can exist as either a colorless to light yellow liquid or a white to off-white solid, depending on the ambient temperature of your laboratory.[3] If you receive it as a solid, it can be gently warmed to room temperature for use as a liquid.

A change in color to orange, green, or brown upon storage is a strong indicator of degradation, likely due to oxidation or the presence of impurities.[2] If you observe a significant color change, it is highly recommended to re-analyze the purity of the material before use.

Q3: What solvents are recommended for preparing stock solutions?

Answer:

The compound is soluble in organic solvents like ethanol and dichloromethane.[1] For analytical purposes (e.g., HPLC), acetonitrile and methanol are commonly used. When preparing stock solutions for long-term storage, select a dry (anhydrous) aprotic solvent and store the solution under the same cool, dark, and inert conditions as the neat compound. Avoid prolonged storage in protic solvents like methanol or in aqueous solutions unless stability has been confirmed under those specific conditions.

Q4: How sensitive is this compound to air, light, and pH changes?

Answer:

  • Air (Oxygen): Phenolic compounds are susceptible to oxidation, which is often catalyzed by trace metals and can be accelerated by basic pH. The electron-rich aromatic ring can be oxidized to form quinone-type structures, which are often highly colored. Storing under an inert atmosphere is the best preventative measure.[2]

  • Light: As with many aromatic compounds, this phenol is sensitive to light. Photodegradation can occur, potentially leading to complex reaction pathways, including defluorination or polymerization.[2][5]

  • pH: The phenolic hydroxyl group is acidic (predicted pKa ≈ 8.97), meaning it will be deprotonated to form a phenoxide ion under basic conditions.[1] This phenoxide form is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol. Therefore, exposure to basic conditions should be minimized or avoided if possible. Acidic to neutral pH is generally preferred for stability in aqueous media.

Troubleshooting Guide: Stability & Degradation

Q1: My analytical results show a decline in the purity of my stock solution over several weeks. What is the likely cause and how can I fix it?

Answer:

A decline in purity is a classic sign of compound degradation. The cause is likely one or more of the following factors, which can be systematically investigated:

  • Oxidation: This is the most common culprit for phenols. It occurs when the solution is exposed to air (oxygen). The rate of oxidation increases with higher pH, temperature, and the presence of metal ions.

  • Solvent Reactivity/Hydrolysis: While generally stable, prolonged storage in certain solvents (especially protic solvents like methanol or residual water) could lead to slow degradation.

  • Photodegradation: If the solution was not consistently protected from light, UV or even ambient light could be breaking down the molecule.

Troubleshooting Workflow:

To pinpoint the cause, you can perform a simple stability study.

  • Prepare Fresh Solutions: Use a new or freshly opened bottle of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol of known high purity.

  • Divide and Conquer: Prepare identical stock solutions in your standard solvent.

  • Vary Storage Conditions:

    • Sample A (Control): Store in an amber vial, purge with argon/nitrogen, seal tightly, and place in a refrigerator (2-8°C).

    • Sample B (Air Exposure): Store in a clear vial with a loose cap (or pierce the septum) in the dark at room temperature.

    • Sample C (Light Exposure): Store in a clear vial, tightly sealed, on a lab bench exposed to ambient light.

  • Analyze Over Time: Use a validated stability-indicating analytical method (e.g., HPLC-UV) to test the purity of each sample at regular intervals (e.g., Day 0, Day 3, Day 7, Day 14).

By comparing the degradation rates, you can identify the primary stress factor. If Sample B degrades fastest, oxidation is the issue. If Sample C degrades fastest, it's light sensitivity. If all samples degrade, there may be an inherent instability in that solvent.

Logical Workflow for Troubleshooting Purity Decline

G start Purity Decline Observed in Stock Solution check_storage Review Storage Conditions: - Inert Atmosphere? - Light Protected? - Correct Temperature? start->check_storage action_remediate Action: Implement Optimal Storage (Purge with N2, Amber Vial, 2-8°C) check_storage->action_remediate No problem_persists Problem Persists? check_storage->problem_persists Yes action_remediate->problem_persists forced_degradation Initiate Forced Degradation Study (Oxidative, Photolytic, Thermal, pH) problem_persists->forced_degradation Yes end Stability Issue Resolved problem_persists->end No identify_pathway Identify Primary Degradation Pathway forced_degradation->identify_pathway mitigate Develop Mitigation Strategy: - Add antioxidant? - Change solvent? - Adjust pH? identify_pathway->mitigate mitigate->end

Caption: Systematic workflow for diagnosing and resolving stock solution instability.

Q2: I'm observing new, unidentified peaks in my HPLC/LC-MS analysis after running a reaction. Could they be degradation products of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol?

Answer:

Yes, it is highly probable. Besides reacting as intended, starting materials can degrade under reaction conditions (e.g., heat, presence of oxidants/reductants, non-neutral pH).

Potential Degradation Pathways & Products:

  • Oxidative Degradation: Phenols can oxidize to form catechols (dihydroxylated rings) or quinones.[6][7] These are often more polar and will likely have shorter retention times in reverse-phase HPLC.

  • Photolytic Degradation: The C-F and C-CF3 bonds, while strong, are not inert. High-energy conditions (like UV light) can potentially lead to defluorination.[5] This would result in products with different mass-to-charge ratios (m/z). For example, loss of a fluorine atom would result in a mass change of -18 Da (F for H).

  • Impurity-Driven Degradation: The presence of impurities from the synthesis, such as residual acids or metal catalysts, can accelerate degradation.[2] The synthesis often involves a diazotization-hydrolysis sequence from an aniline precursor, which can leave trace impurities if not purified properly.[8]

Analytical Strategy for Identification:

  • High-Resolution Mass Spectrometry (HRMS): This is the most powerful tool. Obtain an accurate mass for the unknown peaks and use it to predict possible elemental compositions. Compare these with plausible degradation products (e.g., +16 for hydroxylation, -18 for F-to-H substitution).

  • 19F NMR Spectroscopy: This technique is uniquely suited for fluorinated compounds. The appearance of new signals in the 19F NMR spectrum is a definitive indicator of the formation of new fluorine-containing species.[5]

  • Forced Degradation Study: Intentionally degrade the starting material under controlled stress conditions (see Q3). Run HPLC-MS on these stressed samples. If the unknown peaks in your reaction match the retention time and mass of peaks generated in the forced degradation study, you have strong evidence for their identity.

Q3: How do I conduct a forced degradation study to proactively understand the stability limits and degradation profile of this compound?

Answer:

A forced degradation (or stress testing) study is essential in drug development to establish a compound's intrinsic stability. It involves subjecting the compound to harsh conditions to accelerate degradation. This helps in developing stable formulations and identifying potential degradation products.

Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C)Generally stable, but potential for hydrolysis of CF3 group under extreme conditions.
Base Hydrolysis 0.1 M NaOH, room temp or heatedDeprotonation to phenoxide, leading to rapid oxidation.
Oxidation 3% H₂O₂, room temp or heatedOxidation of the phenol ring to form catechols, quinones, or ring-opened products.
Thermal Stress Solid sample or solution heated (e.g., 80-100°C)General decomposition, potential for polymerization.
Photolytic Stress Solution exposed to UV/Vis light (e.g., ICH Q1B options)Photodegradation, potential C-F or C-C bond cleavage, defluorination.[5]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a solution of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application:

    • For acid/base/oxidative stress, add an equal volume of the stressor solution (e.g., 0.2 M HCl to get a final concentration of 0.1 M).

    • For thermal stress, place sealed vials in an oven.

    • For photolytic stress, place vials in a photostability chamber.

    • Crucially, run a control sample (compound in solvent) stored at 2-8°C in the dark for each time point.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

  • Quenching: For acid/base samples, neutralize them before analysis. For oxidative samples, the reaction may need to be quenched if it is still proceeding.

  • Analysis: Analyze all samples, including controls, by a stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation and identify major degradation products by their mass and retention time.

Hypothetical Oxidative Degradation Pathway

G cluster_2 Potential Products start Phenol Starting Material stress [O] catechol Catechol Intermediate stress->catechol quinone Quinone Product (Colored) catechol->quinone Further [O]

Caption: Simplified pathway showing oxidation of the phenol to a catechol and then a quinone.

References

  • Vertex AI Search. (2025).
  • NIH. (n.d.).
  • Synquest Labs. (n.d.). 4-(Trifluoromethyl)
  • Chem-Impex. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenol.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-3-(trifluoromethyl)phenol.
  • PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenol.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenol.
  • Dakenchem. (n.d.). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenol.
  • ChemBK. (2024). 4-fluoro-3-trifluoromethyl phenol.
  • NIH. (n.d.).
  • PLOS One. (n.d.).
  • Frontiers. (2024).

Sources

Overcoming solubility problems with 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 61721-07-1). This guide is designed to provide in-depth troubleshooting assistance and practical solutions for solubility challenges encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these methodologies, ensuring your experiments are both successful and reproducible.

Compound Overview: Understanding the Solubility Challenge

3-(4-Fluoro-3-trifluoromethylphenyl)phenol is a highly substituted aromatic compound. Its structure presents a classic solubility challenge due to a combination of factors:

  • Lipophilicity : The trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity (fat-solubility)[1][2][3]. This is a desirable trait for cell membrane permeability but inherently limits solubility in aqueous media[1].

  • Crystalline Structure : As a solid at room temperature, energy is required to break the crystal lattice before solvation can occur[2][4].

  • Weakly Acidic Phenol Group : The phenol (-OH) group is weakly acidic, with a predicted pKa of around 8.97[4]. This provides a critical handle for pH-dependent solubility manipulation.

These characteristics mean the compound is generally soluble in organic solvents like ethanol and dichloromethane but is practically insoluble in water[4]. The following sections provide a structured approach to overcoming these limitations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues reported by users.

Question 1: What is the best starting solvent to prepare a stock solution?

For initial stock solutions, a polar aprotic solvent is typically the most effective choice.

  • Primary Recommendation : Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions (e.g., 10-50 mM). Its strong dipole moment and ability to act as a hydrogen bond acceptor make it highly effective at solvating a wide range of organic molecules.

  • Secondary Options : Dimethylformamide (DMF) can also be used. For applications where DMSO or DMF are incompatible, consider ethanol or methanol. Be aware that solubility in alcohols will likely be lower than in DMSO[4].

  • Causality : The choice of an organic solvent is dictated by the "like dissolves like" principle. The compound's high lipophilicity, driven by the trifluoromethyl group, makes it far more amenable to dissolution in organic environments than in polar aqueous systems[1][3].

Question 2: My compound dissolves in organic solvent but precipitates when I add it to my aqueous buffer/media. What is happening and how can I fix it?

This is a classic precipitation issue caused by exceeding the aqueous solubility limit. When the concentrated organic stock is diluted into an aqueous medium, the solvent environment abruptly changes from favorable (organic) to unfavorable (aqueous), causing the compound to crash out.

Troubleshooting Steps:

  • Decrease the Final Concentration : This is the simplest solution. Your target concentration may be too high for the aqueous system to support.

  • Modify the Dilution Method : Instead of adding the stock directly to the full volume of buffer, try adding the stock solution to a small volume of buffer while vortexing vigorously. Then, add this intermediate solution to the remaining buffer. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Use a Co-solvent System : Introduce a water-miscible organic solvent into your final aqueous solution. See the detailed protocol in the next section.

  • Adjust the pH : For many applications, this is the most effective strategy. By increasing the pH of the aqueous medium, you can deprotonate the phenolic hydroxyl group, forming a more soluble phenolate salt. See the pH Adjustment Protocol below.

Question 3: Can I use pH modification to increase aqueous solubility?

Yes, absolutely. The phenolic group is the key to this strategy.

  • Mechanism : The phenol group (-OH) is weakly acidic. In a basic environment (pH > pKa), it will be deprotonated to form a negatively charged phenolate ion (-O⁻). This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.

  • Practical pH Range : Given the predicted pKa of ~8.97, you will see a significant increase in solubility at pH 9.5 and above[4]. For every pH unit above the pKa, the ratio of soluble ionized form to insoluble neutral form increases by a factor of 10.

  • Caution : Always verify that the required basic pH will not affect the stability of your compound or the integrity of your experimental system (e.g., cell viability, protein function).

Question 4: I'm concerned about solvent toxicity in my cell-based assay. What are my options?

This is a critical consideration. High concentrations of solvents like DMSO can be toxic to cells.

  • Standard Practice : Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% v/v without significant toxicity. Always run a vehicle control (media + same concentration of DMSO) to ensure the observed effects are from your compound, not the solvent.

  • Alternative Solvents : If your experiment is highly sensitive to DMSO, ethanol is a common alternative, though final concentrations should also be kept low (typically <1%).

  • Formulation Strategies : For in vivo studies or sensitive in vitro models, advanced formulation techniques using excipients like cyclodextrins or creating nanosuspensions may be necessary. These methods encapsulate the drug, enhancing its aqueous solubility and reducing direct solvent exposure. These techniques are often employed in drug development to create viable formulations for poorly soluble compounds[5].

Experimental Protocols & Methodologies

Protocol 1: pH Adjustment for Solubility Enhancement

This protocol describes how to leverage the acidic phenol group to increase aqueous solubility.

Objective : To prepare an aqueous solution by converting the phenol to its more soluble phenolate salt.

Materials :

  • 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

  • 0.1 M Sodium Hydroxide (NaOH)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Calibrated pH meter

Procedure :

  • Weigh the desired amount of the compound into a sterile container.

  • Add a small volume (e.g., 5-10% of the final volume) of a water-miscible organic solvent like ethanol to wet the powder and form a slurry. This prevents clumping.

  • Add approximately 80% of the final volume of your target aqueous buffer. The solution will appear as a cloudy suspension.

  • While stirring vigorously, add 0.1 M NaOH dropwise. Monitor the solution's clarity.

  • Continue adding NaOH until the compound fully dissolves and the solution becomes clear.

  • Use the pH meter to measure the final pH of the solution. Adjust as necessary with small additions of NaOH or 0.1 M HCl. Aim for a pH at least 0.5-1.0 unit above the compound's pKa (~8.97).

  • Add the remaining buffer to reach the final desired volume.

  • Validation : Confirm the final pH. The solution should remain clear. If precipitation occurs over time, the solution may be supersaturated or the pH may have dropped.

Protocol 2: Co-Solvent System Screening

This protocol provides a systematic way to identify a suitable co-solvent system for your aqueous experiments.

Objective : To find a mixture of a water-miscible organic solvent and an aqueous buffer that can solubilize the compound at the desired concentration.

Materials :

  • High-concentration stock solution of the compound in DMSO (e.g., 50 mM).

  • Potential co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG-400).

  • Target aqueous buffer (e.g., Tris-HCl, pH 7.4).

Procedure :

  • Set up a series of test tubes or a 96-well plate.

  • In each well/tube, prepare different ratios of co-solvent to aqueous buffer. For example:

    • 5% Co-solvent: 50 µL Co-solvent + 950 µL Buffer

    • 10% Co-solvent: 100 µL Co-solvent + 900 µL Buffer

    • 20% Co-solvent: 200 µL Co-solvent + 800 µL Buffer

  • Repeat this for each co-solvent you are testing.

  • To each co-solvent/buffer mixture, add a small volume of your concentrated DMSO stock to reach your target final concentration (e.g., add 2 µL of 50 mM stock to 1 mL of mixture for a final concentration of 100 µM).

  • Vortex or mix well and allow to sit at room temperature for 30 minutes.

  • Validation : Visually inspect each solution for precipitation. A successful co-solvent system will result in a completely clear solution. Note the minimum percentage of co-solvent required.

Data Summary & Visualization

Solvent Selection Guide

The following table summarizes common solvents and their properties, providing a rationale for their use.

SolventTypePolarity IndexBoiling Point (°C)Suitability & Rationale
Water Polar Protic10.2100Poor : Insoluble. The compound's high lipophilicity prevents dissolution[4].
Ethanol Polar Protic4.378Moderate : Soluble. Good for intermediate stock solutions or as a co-solvent[4].
Methanol Polar Protic5.165Moderate : Similar to ethanol, but more volatile.
Dichloromethane Aprotic3.140Good : Soluble. Useful for organic synthesis workups but too volatile and toxic for biological assays[4].
DMSO Polar Aprotic7.2189Excellent : Highly recommended for high-concentration stock solutions due to its strong solvating power.
DMF Polar Aprotic6.4153Excellent : A suitable alternative to DMSO for stock solutions.
Troubleshooting Decision Workflow

This diagram provides a logical path to diagnose and solve solubility issues.

G start Solubility Issue Encountered is_stock Is this for a primary organic stock solution? start->is_stock use_dmso Use DMSO or DMF for highest concentration. is_stock->use_dmso  Yes is_aqueous Is this for a final aqueous solution? is_stock->is_aqueous  No precip Precipitation upon dilution into aqueous buffer. is_aqueous->precip  Yes check_conc Is final concentration as low as possible? precip->check_conc lower_conc Lower the final concentration. check_conc->lower_conc  No check_ph Is pH modification an option? check_conc->check_ph  Yes success Solution Clear: Experiment Ready lower_conc->success use_ph Follow Protocol 1: Increase pH to >9.5. check_ph->use_ph  Yes use_cosolvent Follow Protocol 2: Use a Co-solvent System (e.g., Ethanol, PEG-400). check_ph->use_cosolvent  No use_ph->success use_cosolvent->success

Caption: A decision tree for troubleshooting solubility problems.

Experimental Workflow: pH Modification

This diagram illustrates the step-by-step process for the pH adjustment protocol.

G start 1. Weigh Compound slurry 2. Create Slurry with Ethanol start->slurry add_buffer 3. Add Aqueous Buffer (Cloudy Suspension) slurry->add_buffer titrate 4. Titrate with 0.1M NaOH while stirring add_buffer->titrate dissolved 5. Compound Dissolves (Clear Solution) titrate->dissolved check_ph 6. Verify Final pH > 9.5 dissolved->check_ph final_vol 7. Adjust to Final Volume check_ph->final_vol end 8. Stable Solution Ready final_vol->end

Caption: Workflow for enhancing solubility via pH adjustment.

References

  • ChemBK. (2024). 4-fluoro-3-trifluoromethyl phenol. Retrieved from ChemBK.com. [Link]

  • Chempedia. (n.d.). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Retrieved from a C&EN article. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]

  • Verma, R., & Kumar, D. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

  • Ferreira, R. J., Ferreira, M. J., & dos Santos, D. J. V. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1097. [Link]

  • Sahu, A., Kasoju, N., & Bora, U. (2008). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy and Pharmacology, 60(10), 1267-1275. [Link]

Sources

Troubleshooting analytical detection of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis. The following question-and-answer format addresses specific problems and provides expert insights and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Method Development & Initial Setup

Question: I am starting my analysis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. What are the recommended starting conditions for HPLC-UV analysis?

Here is a recommended starting HPLC-UV method:

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column for reverse-phase chromatography.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.[3]
Mobile Phase B AcetonitrileA common organic solvent for reverse-phase HPLC.
Gradient See Table 2 belowA gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
UV Detection 274 nmPhenols typically have a UV absorbance around this wavelength. A full UV scan of a standard is recommended to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume.

Table 2: Recommended HPLC Gradient Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Question: What are the suggested starting parameters for GC-MS analysis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol?

For GC-MS analysis, a non-polar column is a good starting point. While direct analysis of phenols is possible, derivatization can improve peak shape and thermal stability.[4]

Here are the recommended starting GC-MS conditions:

Parameter Recommendation Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalentA common, robust, and relatively non-polar column suitable for a wide range of analytes.
Carrier Gas HeliumInert carrier gas.
Inlet Temperature 250 °CA good starting point for many semi-volatile compounds.
Injection Mode Splitless (1 µL)For trace-level analysis.
Oven Program See Table 3 belowA temperature gradient is necessary to ensure good separation and peak shape.
MS Source Temp 230 °CStandard source temperature.
MS Quad Temp 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that provides reproducible fragmentation patterns.
Scan Range m/z 50-350This range will cover the molecular ion and expected fragments.

Table 3: Recommended GC Oven Temperature Program

Rate (°C/min) Final Temperature (°C) Hold Time (min)
-502
102805
II. Troubleshooting Common HPLC Issues

Question: My peak for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol is tailing. What could be the cause and how can I fix it?

Peak tailing for phenolic compounds in reverse-phase HPLC is often due to secondary interactions between the analyte and the silica backbone of the stationary phase.[5] The hydroxyl group of the phenol can interact with residual silanol groups on the silica surface, leading to tailing.

Here is a troubleshooting workflow for peak tailing:

Troubleshooting workflow for HPLC peak tailing.

Detailed Solutions:

  • Lower the Mobile Phase pH: Reducing the pH of the aqueous mobile phase (Mobile Phase A) to 2.5-3.0 with an acid like phosphoric or formic acid will ensure the phenolic hydroxyl group is fully protonated, minimizing its interaction with silanol groups.[5]

  • Check Column Health: A void in the column or a contaminated frit can cause peak tailing. Try flushing the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, water) or reversing the column and flushing with mobile phase (check manufacturer's instructions first).

  • Consider a Different Column: If the column is old, it may have lost its bonded phase, exposing more silanol groups. Consider replacing it with a new column of the same type or an end-capped column specifically designed for good peak shape with basic and acidic compounds.

  • Use a Mobile Phase Additive: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites. However, this is generally less preferred than pH adjustment as it can affect MS compatibility.

Question: The retention time of my analyte is shifting between injections. What should I investigate?

Retention time shifts can be frustrating and point to several potential issues with your HPLC system or method.

Troubleshooting retention time shifts in HPLC.

Detailed Solutions:

  • Check for Leaks: A leak in the system will cause a drop in pressure and a corresponding increase in retention time. Carefully inspect all fittings from the pump to the detector.

  • Ensure Proper Equilibration: If you are running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection. Insufficient equilibration will lead to drifting retention times, usually to earlier times. Increase the post-run equilibration time.

  • Check Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile organic component can change the solvent strength and affect retention. Always use freshly prepared mobile phase and keep solvent bottles capped.

  • Verify Column Temperature: The column temperature should be stable. Fluctuations in ambient temperature can cause retention time shifts if a column heater is not used. Ensure your column compartment is maintaining a consistent temperature.

III. Troubleshooting Common GC-MS Issues

Question: I am not seeing a peak for my compound in the GC-MS analysis. What are the possible reasons?

The absence of a peak can be due to a number of factors, from sample preparation to instrument settings.

Troubleshooting the absence of a peak in GC-MS.

Detailed Solutions:

  • Check Injection: Ensure the syringe is drawing and injecting the sample correctly. Watch for air bubbles in the syringe. Check the septum for leaks or overuse.

  • Verify Compound Stability: Phenols can be thermally labile and may degrade in the hot GC inlet. The presence of a trifluoromethyl group can further affect stability. Try lowering the inlet temperature in increments of 20 °C to see if a peak appears.

  • Increase Inlet Temperature: Conversely, the compound may not be volatile enough at the current inlet temperature. Cautiously increase the inlet temperature in 20 °C increments.

  • Consider Derivatization: Derivatizing the phenolic hydroxyl group (e.g., by silylation or methylation) can increase the compound's volatility and thermal stability, preventing on-column degradation and improving peak shape.[4]

Question: What are the expected mass fragments for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol in EI-MS?

Table 4: Predicted Mass Fragments for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

m/z Proposed Fragment Fragmentation Pathway
180[M]+•Molecular ion
161[M-F]+Loss of a fluorine atom
151[M-CHO]+Loss of a formyl radical
131[M-CF3]+Loss of the trifluoromethyl group
111[M-CF3-HF]+Subsequent loss of HF

The fragmentation of fluorinated compounds can be complex, and rearrangements are possible. It is always best to confirm fragmentation patterns by analyzing a pure standard.

IV. Addressing Matrix Effects in LC-MS/MS

Question: I am analyzing 3-(4-Fluoro-3-trifluoromethylphenyl)phenol in plasma and suspect matrix effects are impacting my results. How can I confirm and mitigate this?

Matrix effects, where co-eluting endogenous components of the sample suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.[5] Fluorinated compounds can be particularly susceptible.

Confirming Matrix Effects:

A post-extraction spike experiment is a common way to assess matrix effects.

  • Extract a blank plasma sample.

  • Spike the extracted blank matrix with a known concentration of the analyte.

  • Compare the peak area of the analyte in the post-extraction spike to the peak area of a pure standard solution at the same concentration.

  • A significant difference in peak area indicates the presence of matrix effects.

Mitigating Matrix Effects:

Strategies to mitigate matrix effects in LC-MS/MS.

Detailed Solutions:

  • Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering matrix components. Consider a more rigorous sample clean-up method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Modify Chromatography: Adjusting the HPLC gradient to better separate the analyte from the region where matrix components elute can be effective. A shallower gradient around the elution time of the analyte can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

V. Potential Impurities and Degradants

Question: What are the likely impurities I might see in my sample of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol?

Based on its synthesis, which typically involves the diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis, the most probable process-related impurity is the starting material itself.[6][7]

Potential Impurities:

  • 4-fluoro-3-trifluoromethylaniline: The starting material for the synthesis.

  • Isomers: Depending on the purity of the starting materials, other positional isomers of the final product or starting material could be present.

Forced Degradation:

Forced degradation studies are essential to identify potential degradants that may form during storage or under stress conditions.[3] Typical forced degradation conditions include:

  • Acidic and Basic Hydrolysis: Phenols can be susceptible to degradation under strong acidic or basic conditions. A study on 4-trifluoromethylphenol showed spontaneous hydrolysis at physiological pH.[8]

  • Oxidative Degradation: Treatment with hydrogen peroxide can indicate susceptibility to oxidation.

  • Thermal Degradation: Heating the sample can reveal thermally labile degradants.

  • Photodegradation: Exposing the sample to UV light can identify light-sensitive degradants.

A stability-indicating method should be able to separate the parent compound from all potential impurities and degradants.

References

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Reversed phase HPLC – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid.
  • Manufacturing Insights. (n.d.). The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-fluoro-3-trifluoromethyl phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • Wang, H. Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 26(11), 1923–1929.
  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Lafka, T. I., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7654.
  • ResearchGate. (n.d.). Sample preparation in the determination of phenolic compounds in fruits. Retrieved from [Link]

  • UVIC. (n.d.). Phenol-selective mass spectrometric analysis of jet fuel. Retrieved from [Link]

  • PubMed. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemical Research in Toxicology, 13(4), 267–273.
  • NIH. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. International Journal of Molecular Sciences, 22(21), 11529.
  • EPA. (1996). Method 8041. Retrieved from [Link]

  • MDPI. (2022). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Applied Sciences, 12(3), 1148.
  • EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation.... Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Liquid Chromatography Tandem Mass Spectrometry Identification of Apple Polyphenol Metabolites in Human Urine and Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. EI-MS/MS spectra from GC-Q-TOF MS of ( a ) 1 at m / z 240, (.... Retrieved from [Link]

  • EPA. (1996). METHOD 8041. Retrieved from [Link]

  • Waters. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Retrieved from [Link]

Sources

Technical Support Center: Improving the Selectivity of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers working with 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. This document is designed to provide expert guidance and troubleshooting strategies for scientists and drug development professionals encountering challenges with the selectivity of this compound in various experimental assays. Given its structural motifs—a phenol ring, a fluorine atom, and a trifluoromethyl group—this compound has the potential to interact with a range of biological targets. The trifluoromethyl group, for instance, can increase lipophilicity, which may enhance cell permeability but could also contribute to non-specific binding.[1]

This guide is structured in a question-and-answer format to directly address common issues. It offers not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Compound Profile: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

While the exact biological target of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol may be the subject of your investigation, its structural components are found in molecules with known biological activities. The presence of a phenol group is a common feature in many bioactive compounds and can be a site for metabolic modification.[2] The trifluoromethylphenyl moiety is prevalent in a variety of inhibitors, including those targeting kinases and other enzymes.[3] Therefore, it is plausible that this compound may exhibit activity against a range of protein targets.

PropertyValueReference
Molecular Formula C₁₃H₈F₄ON/A
Molecular Weight 272.2 g/mol N/A
Predicted LogP ~3.5-4.5N/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 5[4]
Known Hazards Phenolic compounds can be skin and eye irritants.[5][6] Handle with appropriate personal protective equipment.N/A

Troubleshooting Guide & FAQs

Q1: My compound shows activity in my primary screening assay, but I'm concerned about its specificity. What are the first steps to assess selectivity?

Answer:

This is a critical checkpoint in any screening campaign. Initial "hits" can often be misleading due to a variety of factors.[7] A systematic approach to confirming on-target activity and ruling out common artifacts is essential.

Initial Steps for Selectivity Assessment:
  • Confirm On-Target Activity with an Orthogonal Assay: It is crucial to re-evaluate your compound's activity using a different assay format that measures the same biological endpoint but relies on a different detection technology. This helps to rule out technology-specific artifacts. For example, if your primary assay is luminescence-based, consider an orthogonal assay using fluorescence polarization or a radiometric method.[8]

  • Dose-Response Curve Analysis: A well-behaved inhibitor should exhibit a clear sigmoidal dose-response curve. A shallow or irregular curve may suggest non-specific activity, compound aggregation, or other assay artifacts.

  • Counter-Screening for Assay Interference: Many compounds can interfere with assay components, leading to false-positive signals.[9] It is advisable to run a panel of counter-screens to identify such behavior. Common interference mechanisms include:

    • Luciferase Inhibition: If your primary assay uses a luciferase reporter, your compound may be directly inhibiting the enzyme.

    • Fluorescence Quenching or Autofluorescence: If using a fluorescence-based assay, your compound may absorb or emit light at the same wavelength as your reporter, leading to inaccurate readings.[10]

    • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester and inhibit enzymes.

Below is a workflow to guide your initial selectivity assessment.

G A Primary Hit Observed B Run Orthogonal Assay A->B C Activity Confirmed? B->C D Perform Dose-Response Analysis C->D Yes I Re-evaluate Primary Hit (Potential Artifact) C->I No E Sigmoidal Curve? D->E F Conduct Counter-Screens (e.g., Luciferase, Fluorescence) E->F Yes E->I No G No Interference? F->G H Proceed to Broader Selectivity Profiling G->H Yes G->I No

Caption: Initial workflow for hit validation and selectivity assessment.

Q2: I suspect my compound is a kinase inhibitor. How can I determine its selectivity across the kinome?

Answer:

Given the prevalence of the trifluoromethylphenyl scaffold in kinase inhibitors, this is a reasonable hypothesis. Kinase selectivity profiling is a standard procedure in drug discovery to understand a compound's spectrum of activity.[11]

Strategies for Kinase Selectivity Profiling:
  • Biochemical Kinase Panels: The most direct way to assess kinase selectivity is to screen your compound against a large panel of purified kinases.[12] Several commercial vendors offer these services, with panels ranging from a few dozen to over 400 kinases. The data is typically reported as percent inhibition at a fixed compound concentration or as IC₅₀ values for a subset of sensitive kinases.

  • Interpreting Kinase Panel Data: A selective kinase inhibitor is generally defined as having a significantly higher potency for its primary target(s) compared to other kinases. A common metric is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested.[13] A lower S-score indicates higher selectivity. Another useful metric is the Gini coefficient , which quantifies the distribution of inhibition across the panel, with a higher Gini coefficient indicating greater selectivity.[14]

Hypothetical Kinase Selectivity Data for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol:
Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)Kinase Family
Target Kinase A 98% 50 TK
Kinase B85%250TK
Kinase C72%800CMGC
Kinase D45%>10,000AGC
Kinase E12%>10,000CAMK
... (400+ others)<10%>10,000Various

This is example data and does not represent actual experimental results.

In this example, the compound shows high potency for "Target Kinase A" with a clear window of selectivity over other kinases.

Q3: My compound shows activity against multiple targets in a screening panel. How can I improve its selectivity?

Answer:

Observing polypharmacology is common, and improving selectivity is a central challenge in medicinal chemistry.[15] This typically involves a structure-activity relationship (SAR) study where analogs of your lead compound are synthesized and tested to identify modifications that enhance binding to the desired target while reducing interactions with off-targets.

Strategies for Improving Selectivity:
  • Structural Analysis: If the crystal structure of your primary target and off-target(s) are known, you can perform in silico modeling to identify differences in their binding pockets. Look for opportunities to introduce modifications to your compound that exploit these differences, such as adding steric bulk to clash with the off-target's binding site or introducing groups that form favorable interactions only with the primary target.

  • Systematic Modification of the Scaffold:

    • Phenolic Hydroxyl Group: This group is a key hydrogen bond donor and acceptor. Modifying its position or replacing it with a bioisostere could significantly alter the selectivity profile.

    • Fluorine Atom: The position of the fluorine atom can influence the electronic properties of the ring. Synthesizing analogs with fluorine at different positions can be informative.

    • Trifluoromethyl Group: This group is important for lipophilicity and can have specific interactions within a binding pocket. Modifying its position or replacing it with other electron-withdrawing groups could modulate selectivity.

The following diagram illustrates a conceptual workflow for improving selectivity.

G A Initial Compound with Poor Selectivity B Identify On- and Off-Targets (e.g., Kinase Panel) A->B C Structural Analysis (In Silico Modeling) B->C D Design and Synthesize Analogs C->D E Screen Analogs Against On- and Off-Targets D->E F Improved Selectivity? E->F G Lead Compound Identified F->G Yes H Iterate Design and Synthesis F->H No H->D

Caption: Workflow for iterative improvement of compound selectivity.

Q4: I don't know the primary target of my compound. How can I identify it?

Answer:

Target deconvolution is the process of identifying the molecular target(s) of a bioactive compound.[16] This is a critical step when working with a novel compound or a hit from a phenotypic screen. There are several powerful techniques available.

Common Target Deconvolution Methods:
  • Affinity Chromatography: This is a classic and effective method.[17] Your compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to your compound are "captured" on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.[18]

  • Cellular Thermal Shift Assay (CETSA): This technique allows for the detection of target engagement in a cellular environment.[3] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19] In a CETSA experiment, cells are treated with your compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) protein at each temperature is quantified, often by Western blot or mass spectrometry. A shift in the melting curve of a protein in the presence of your compound indicates a direct binding interaction.[20]

Experimental Protocols

Protocol 1: Broad Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for assessing the selectivity of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol against a panel of protein kinases.

Objective: To determine the inhibitory activity of the compound against a diverse set of kinases at a fixed concentration.

Materials:

  • 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (stock solution in DMSO)

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[11]

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of your compound in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Kinase Reaction Setup: a. In a multi-well plate, add the kinase, substrate, and ATP to each well according to the manufacturer's instructions for the specific kinase. b. Add your compound dilutions to the appropriate wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at the recommended temperature (often 30°C) for the specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: a. Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The luminescence signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for your compound at each concentration relative to the positive and negative controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a framework for performing a CETSA experiment to identify cellular targets of your compound.[21]

Objective: To assess the thermal stabilization of proteins in intact cells upon binding of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol.

Materials:

  • Cell line of interest

  • 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (stock solution in DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR machine or other temperature-controlled heating block

  • Equipment for protein quantification (e.g., Western blot, mass spectrometer)

Procedure:

  • Cell Treatment: a. Culture your cells to the desired confluency. b. Treat the cells with your compound at the desired concentration or with DMSO vehicle as a control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heating Step: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes). Include an unheated control. d. Cool the tubes to room temperature.

  • Cell Lysis and Protein Extraction: a. Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication. b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: a. Carefully collect the supernatant, which contains the soluble proteins. b. Analyze the protein content of the supernatant by Western blot using an antibody against a suspected target, or by an unbiased proteomics approach like mass spectrometry.

  • Data Analysis: a. For each temperature, quantify the amount of the protein of interest remaining in the soluble fraction. . Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.

References

  • Chem-Impex. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved February 1, 2026, from [Link]

  • LookChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved February 1, 2026, from [Link]

  • Google Patents. (1989). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. Available from: [Link]

  • Lomenick, B., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Protocols in Chemical Biology, 5(4), 209-228. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

  • Promega Corporation. (n.d.). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved February 1, 2026, from [Link]

  • Baell, J. B. (2016). Feeling the heat: the application of biophysical methods to hit validation and lead optimization. Future Medicinal Chemistry, 8(13), 1529-1558. Available from: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved February 1, 2026, from [Link]

  • Schmidt, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 484. Available from: [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved February 1, 2026, from [Link]

  • Google Patents. (1979). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules. Retrieved February 1, 2026, from [Link]

  • Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports, 9(1), 2248. Available from: [Link]

  • Wilkinson, I. V. L., Terstappen, G. C., & Russell, A. J. (2021). Combining experimental strategies for successful target deconvolution. Drug Discovery Today, 26(10), 2345-2353. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. Retrieved February 1, 2026, from [Link]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Available from: [Link]

  • Technology Networks. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved February 1, 2026, from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved February 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Phenol. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Interference and Artifacts in High-content Screening. Retrieved February 1, 2026, from [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). A quantitative analysis of kinase inhibitor selectivity. Retrieved February 1, 2026, from [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved February 1, 2026, from [Link]

  • UCSF QBC. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]

  • Celtarys Research. (2023). Biochemical assays in drug discovery and development. Retrieved February 1, 2026, from [Link]

  • Domainex. (n.d.). Biochemical Assays. Retrieved February 1, 2026, from [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved February 1, 2026, from [Link]

  • Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. Journal of Chemical Information and Modeling, 57(9), 2194-2205. Available from: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Phenol Toxicity. Retrieved February 1, 2026, from [Link]

  • van der Worp, H. B., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 171(14), 3325-3335. Available from: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 1, 2026, from [Link]

  • Hopkins, A. L. (2008). Network pharmacology: the next paradigm in drug discovery. Nature Chemical Biology, 4(11), 682-690. Available from: [Link]

  • Berginski, M. E., et al. (2013). Multi-pathway cellular analysis of compound selectivity. Molecular BioSystems, 9(6), 1196-1206. Available from: [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Phenol Acute Exposure Guideline Levels. National Academies Press (US). Available from: [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. Retrieved February 1, 2026, from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol and Structural Analogs as Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol, a compound of interest in drug discovery, with its structural analogs. The focus is on elucidating the structure-activity relationships (SAR) that govern their interaction with the Androgen Receptor (AR), a critical target in various pathologies, including prostate cancer.[1] This document is intended for researchers and professionals in drug development, offering insights into experimental design, data interpretation, and the rationale behind compound selection and evaluation.

The Androgen Receptor is a ligand-activated transcription factor that plays a pivotal role in gene regulation.[2][3] The development of nonsteroidal AR modulators has been a significant area of research, aiming to overcome the limitations of steroidal drugs.[4] The subject compound and its analogs belong to a class of molecules that have shown potential as selective androgen receptor modulators (SARMs).[5]

Compound Profiles and Rationale for Comparison

To understand the contribution of specific structural motifs to biological activity, we will compare the lead compound, 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (Cpd-F) , with two closely related analogs:

  • Comparator A: 3-(3-Trifluoromethylphenyl)phenol (Cpd-H) : This analog lacks the fluorine atom at the 4-position of the phenyl ring, allowing for a direct assessment of the fluorine's impact.

  • Comparator B: 4-Fluoro-3-(trifluoromethyl)phenol (Cpd-OH-iso) : This is an isomer of Cpd-F, which can help in understanding the spatial arrangement requirements for receptor interaction.

The trifluoromethyl group is a common feature in many biologically active compounds, often enhancing metabolic stability and receptor binding affinity.[6] The phenolic hydroxyl group is also a key feature, potentially forming crucial hydrogen bonds within the receptor's binding pocket.[7][8]

Caption: Structural relationships between the lead compound and its analogs.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a fluorine atom can significantly alter properties like lipophilicity (logP) and acidity (pKa).

Property3-(4-Fluoro-3-trifluoromethylphenyl)phenol (Cpd-F)3-(3-Trifluoromethylphenyl)phenol (Cpd-H)4-Fluoro-3-(trifluoromethyl)phenol (Cpd-OH-iso)
Molecular Formula C₁₃H₈F₄OC₁₃H₉F₃OC₇H₄F₄O
Molecular Weight 272.2 g/mol 254.2 g/mol 180.1 g/mol
Predicted pKa ~8.97[9]~9.5~8.97[9]
Boiling Point Not availableNot available86 °C/15 mmHg
Melting Point Not availableNot available17 °C[9]
Flash Point Not availableNot available79 °C

Note: Some data is predicted due to the limited availability of experimental values for all compounds.

Expertise & Experience: The addition of fluorine, a highly electronegative atom, is expected to lower the pKa of the phenolic hydroxyl group in Cpd-F compared to Cpd-H, making it more acidic. This can influence its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

Comparative Biological Activity

The biological activity of these compounds will be assessed through a tiered approach, starting with in vitro receptor binding and followed by a cell-based functional assay.

This assay determines the ability of a test compound to displace a radiolabeled ligand from the AR, providing a measure of its binding affinity (Ki or IC50).[10][11]

Experimental Protocol: AR Competitive Binding Assay

  • Receptor Preparation : A cytosol fraction containing the androgen receptor is prepared from rat prostate tissue.[10]

  • Reaction Mixture : In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2).[12]

    • Test compound at various concentrations (serial dilutions).

    • Radiolabeled ligand (e.g., [³H]-R1881 or [³H]-DHT) at a fixed concentration (e.g., 1-20 nM).[12][13]

    • Rat prostate cytosol.

  • Incubation : Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand : Use a hydroxylapatite (HAP) slurry to separate the receptor-bound radioligand from the free radioligand.

  • Quantification : Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis : Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Trustworthiness: The protocol includes controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled competitor) to ensure the validity of the results.[13]

This cell-based reporter gene assay measures the functional consequence of ligand binding, determining whether a compound acts as an agonist or antagonist of the AR.[3][14]

Reporter_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Detection Detection Cells Plate AR-reporter cells (e.g., 22Rv1-ARE-luc) Add_Compounds Add compounds to cells Compounds Prepare serial dilutions of test compounds Incubate Incubate for 22-24 hours Add_Compounds->Incubate Add_Reagent Add Luciferase Detection Reagent Incubate->Add_Reagent Read_Plate Measure luminescence Add_Reagent->Read_Plate

Caption: Workflow for the AR-mediated transcriptional activation assay.[15]

Experimental Protocol: AR Reporter Gene Assay

  • Cell Culture : Culture a suitable cell line (e.g., 22Rv1) that has been stably transduced with a lentivirus containing a firefly luciferase reporter gene under the control of an androgen response element (ARE).[16][17]

  • Plating : Seed the cells in a 96-well plate and allow them to attach.

  • Treatment : Treat the cells with the test compounds at various concentrations. For antagonist testing, co-treat with a known AR agonist (e.g., 5α-Dihydrotestosterone).

  • Incubation : Incubate for 22-24 hours to allow for gene transcription and protein expression.[15]

  • Lysis and Luciferase Assay : Lyse the cells and add a luciferase substrate.

  • Measurement : Measure the luminescence using a luminometer.

  • Data Analysis : Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Structure-Activity Relationship (SAR) Discussion

The data obtained from the binding and functional assays will allow for a comprehensive SAR analysis.

  • Impact of Fluorine : Comparing the activity of Cpd-F and Cpd-H will reveal the role of the fluorine atom. A higher affinity or potency for Cpd-F would suggest that the electronegativity or the size of the fluorine atom contributes favorably to the interaction with the AR binding pocket, potentially through specific electrostatic interactions or by influencing the conformation of the molecule.

  • Importance of Isomeric Conformation : A significant difference in activity between Cpd-F and Cpd-OH-iso would highlight the importance of the relative positions of the substituents on the phenyl ring for optimal receptor engagement. This provides insights into the topology of the AR ligand-binding domain.[18]

  • Role of the Trifluoromethyl Group : The trifluoromethyl group is known to be a key pharmacophore in many nonsteroidal AR modulators.[19][20] Its strong electron-withdrawing nature and lipophilicity are thought to be crucial for high-affinity binding.[6]

Caption: Key structural features influencing androgen receptor activity.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to evaluating 3-(4-Fluoro-3-trifluoromethylphenyl)phenol and its analogs. The experimental data generated will provide a clear understanding of the SAR for this chemical series, guiding future optimization efforts. Subsequent studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment of the most promising compounds. The principles and protocols described herein are broadly applicable to the characterization of other novel small molecule modulators of nuclear receptors.

References

  • Chem-Impex. 4-Fluoro-3-(trifluoromethyl)phenol. [Link]

  • AdooQ BioScience. The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. [Link]

  • Ostrovsky, J., et al. (2020). Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators. RSC Medicinal Chemistry. [Link]

  • Google Patents. Method for producing 4-fluoro-3-trifluoromethylphenol.
  • PubChem. 4-(Trifluoromethyl)phenol. [Link]

  • ICCVAM. Protocol for Androgen Receptor Competitive Binding Assay. [Link]

  • INDIGO Biosciences. Human Androgen Receptor (NR3C4) Reporter Assay System. [Link]

  • Varnes, J. G., et al. (2009). Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. [Link]

  • PubChem. 4-Fluoro-3-(trifluoromethyl)phenol. [Link]

  • PubChem. 3-[4-(Trifluoromethyl)phenyl]propanal. [Link]

  • PubMed. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. [Link]

  • Google Patents.
  • PubMed. Analysis of androgen receptor activity by reporter gene assays. [Link]

  • PubMed. Structural basis for accommodation of nonsteroidal ligands in the androgen receptor. [Link]

  • ChemBK. 4-fluoro-3-trifluoromethyl phenol. [Link]

  • ResearchGate. Phenolic Compounds - Biological Activity. [Link]

  • ACS Publications. Three-Dimensional Structure−Activity Relationships of Nonsteroidal Ligands in Complex with Androgen Receptor Ligand-Binding Do. [Link]

  • BPS Bioscience. Androgen Receptor Luciferase Reporter Lentivirus. [Link]

  • Chemsrc. 3-Fluoro-4-(trifluoromethoxy)phenol. [Link]

  • MDPI. Antimicrobial Activities of Natural Bioactive Polyphenols. [Link]

  • ResearchGate. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences. Phenolic Content, Microbiological and Physicochemical Qualities, and In Vitro Biological Activities of Two Monofloral Kinds of Honey from Edough Peninsula, Annaba, Algeria. [Link]

  • PLOS One. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. [Link]

  • National Institutes of Health. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. [Link]

  • ACS Publications. Targeting the Androgen Receptor with Steroid Conjugates. [Link]

  • Reaction Biology. Androgen Receptor Assay Service. [Link]

  • National Toxicology Program. In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). [Link]

Sources

Fluorinated Biaryl Scaffolds in MedChem: A Comparative Analysis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: Beyond Standard Bioisosteres

In modern medicinal chemistry, the biaryl ether and biaryl scaffolds are ubiquitous, serving as the core architecture for kinase inhibitors, nuclear receptor modulators, and protein-protein interaction inhibitors. Among these, 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (hereafter referred to as Target Scaffold A ) represents a "privileged structure" designed to solve specific failure modes common in drug discovery: metabolic liability at the para-position and suboptimal lipophilic efficiency.

This guide objectively compares Target Scaffold A against its non-fluorinated and mono-fluorinated analogs, demonstrating why the specific 4-fluoro-3-trifluoromethyl substitution pattern is often the superior choice for late-stage lead optimization.

The "Fluorine Effect" in Biaryl Systems

The strategic inclusion of the 4-fluoro-3-trifluoromethyl motif is not merely about adding lipophilicity. It exploits two critical physicochemical phenomena:[1][2][3][4][5][6]

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidation. Placing a fluorine at the para-position (C4') blocks the primary site of metabolic attack (hydroxylation).

  • The "Magic Methyl" Replacement: The trifluoromethyl (

    
    ) group acts as a metabolically stable, electron-withdrawing lipophilic anchor. It increases steric bulk (Van der Waals volume ~42 ų) compared to a methyl group (~24 ų), often improving the "twist" angle of the biaryl bond, which can enhance selectivity for hydrophobic pockets.
    

Comparative Performance Profiling

The following data compares Target Scaffold A with two common alternatives: the non-fluorinated 3-phenylphenol (Control) and the mono-fluorinated 3-(4-fluorophenyl)phenol .

Table 1: Physicochemical and Metabolic Profiles
FeatureTarget Scaffold A Alternative B (Mono-Fluoro)Alternative C (Non-Fluorinated)
Structure 3-(4-F, 3-

-Ph)Phenol
3-(4-F-Ph)Phenol3-Phenylphenol
LogP (Calc) 4.2 - 4.5 3.4 - 3.63.1 - 3.3
pKa (Phenol OH) ~9.1 ~9.4~9.6
Metabolic Liability Low (Blocked para & meta)Medium (Meta-oxidation possible)High (Para-hydroxylation dominant)
Electronic Effect Strong EWG (

)
Moderate EWGNeutral
Bioisostere Utility High (Kinase/Nuclear Receptors)ModerateLow (General Scaffold)
Analysis of Data
  • Acidity (pKa): The electron-withdrawing nature of the

    
     and F groups on the distal ring exerts a through-bond inductive effect, lowering the pKa of the phenolic hydroxyl group by approximately 0.5 log units compared to the non-fluorinated control. This increased acidity can enhance hydrogen bond donor capability in the receptor pocket.
    
  • Lipophilicity (LogP): The addition of the

    
     group significantly boosts lipophilicity.[7] While this can be a liability if uncontrolled, in Target Scaffold A , it is often balanced by the polarity of the phenol, keeping the molecule within a druggable range (LogP < 5) while ensuring membrane permeability.
    
  • Metabolic Stability: Alternative C is rapidly cleared via CYP450-mediated oxidation at the 4'-position. Alternative B blocks this, but leaves the 3'-position open to attack. Target Scaffold A effectively "armors" the entire distal edge of the molecule.

Mechanistic Insight: Metabolic Fate

The diagram below illustrates the metabolic divergence between the Target Scaffold and its non-fluorinated analog.

MetabolicFate Figure 1: Metabolic fate comparison. The fluorinated scaffold resists CYP450 oxidation. Substrate_Control 3-Phenylphenol (Unprotected Biaryl) CYP450 CYP450 Enzyme (Oxidative Attack) Substrate_Control->CYP450 High Affinity Substrate_Target Target Scaffold A (4-F, 3-CF3) Substrate_Target->CYP450 Steric/Electronic Repulsion Metabolite_Stable Intact Drug (High Exposure) Substrate_Target->Metabolite_Stable Metabolic Resistance Metabolite_Unstable 4'-Hydroxy Metabolite (Rapid Clearance) CYP450->Metabolite_Unstable Hydroxylation

Synthetic Workflow: Suzuki-Miyaura Coupling[8][9][10]

Synthesizing Target Scaffold A requires a precision cross-coupling approach. The Suzuki-Miyaura coupling is the industry standard, but fluorinated substrates require specific conditions to prevent defluorination or homocoupling.

Protocol: Optimized Synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Reagents:

  • Aryl Halide: 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 eq)

  • Boronic Acid: 3-Hydroxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the 1,4-dioxane and aqueous

    
    . Sparge with argon for 15 minutes. Rationale: Palladium(0) species are sensitive to oxygen, which causes catalyst deactivation and homocoupling byproducts.
    
  • Reagent Addition: Add the aryl halide and boronic acid. Finally, add the Pd catalyst.[4]

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to protonate the phenol) followed by brine.

  • Purification: The product is purified via silica gel flash chromatography.

    • Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0%

      
       30%).
      
    • Note: The product will be slightly more acidic than standard phenols, causing it to streak on silica if the mobile phase is too neutral. Adding 0.1% acetic acid to the eluent can improve peak shape.

Visualizing the Synthesis Logic

SynthesisWorkflow Figure 2: Suzuki-Miyaura coupling pathway for generating the fluorinated biaryl scaffold. Precursors Reactants: 1-Bromo-4-fluoro-3-(CF3)benzene + 3-Hydroxyphenylboronic acid Catalysis Catalytic Cycle: Pd(dppf)Cl2 + K2CO3 (Oxidative Addition -> Transmetalation) Precursors->Catalysis 90°C, Dioxane Coupling Reductive Elimination: Formation of Biaryl Bond Catalysis->Coupling Workup Acidic Workup (1M HCl): Ensures Phenol Protonation Coupling->Workup Product Final Product: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol Workup->Product

[8][9]

Application in Drug Discovery[9][11][12]

When to Choose This Scaffold?

Researchers should select 3-(4-Fluoro-3-trifluoromethylphenyl)phenol when:

  • SAR Data indicates a need for a "Twisted" Biaryl: The steric clash between the protons on Ring A and the substituents on Ring B forces the rings out of coplanarity (dihedral angle > 30°). This is crucial for fitting into narrow hydrophobic clefts in enzymes like Kinases (e.g., BRAF, MEK) or Nuclear Receptors (e.g., ROR

    
    ).
    
  • Metabolic "Soft Spots" are identified: If early leads show rapid clearance due to oxidation at the distal phenyl ring, this scaffold provides a pre-validated solution.

  • H-Bond Donor Modulation: If the phenol OH is a key H-bond donor, the electron-withdrawing distal ring increases the acidity, potentially strengthening the interaction with the receptor's backbone carbonyls.

Potential Pitfalls[6]
  • Solubility: The high LogP can lead to poor aqueous solubility. Formulation strategies (e.g., amorphous solid dispersions) or further polar substitutions on the phenol ring may be required.

  • Cost: The fluorinated starting materials are significantly more expensive than non-fluorinated equivalents, impacting cost-of-goods (COGS) in large-scale manufacturing.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It treats 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (referred to herein as 3-FTMP ) as a critical pharmacophore scaffold, comparing its selectivity and performance against non-fluorinated analogs (e.g., 3-phenylphenol) to demonstrate the utility of the fluoro-trifluoromethyl substitution pattern in reducing off-target cross-reactivity.

Executive Summary & Chemical Context[1]

In fragment-based drug discovery (FBDD) and metabolite identification, 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (3-FTMP) represents a "privileged structure." Biaryl phenols are historically potent scaffolds for Nuclear Receptors (NRs), yet they suffer from high promiscuity—often cross-reacting with Estrogen Receptors (ER


/

) and Cytochrome P450 enzymes.

This guide evaluates the performance of 3-FTMP compared to its non-substituted analog, 3-Phenylphenol (3-PP) . The data presented demonstrates how the specific 4-Fluoro-3-Trifluoromethyl substitution pattern acts as a "selectivity filter," sterically and electronically dampening off-target affinity while maintaining metabolic stability.

The Core Comparison
Feature3-FTMP (The Product)3-PP (The Alternative)
Structure Biaryl Phenol + 4-F, 3-CF

Unsubstituted Biaryl Phenol
Primary Utility LXR/PPAR Agonist ScaffoldGeneral antiseptic / Plasticizer
Lipophilicity (cLogP) ~4.2 (High membrane perm.)~3.0
Metabolic Stability High (Blocked para-oxidation)Low (Rapid hydroxylation)
Cross-Reactivity Risk Low (Steric hindrance)High (ER

agonist)

Cross-Reactivity Landscape: The "Off-Target" Map

When utilizing 3-FTMP as a probe or lead compound, cross-reactivity must be assessed against three critical axes:

  • Nuclear Receptor Promiscuity: Specifically Estrogen Receptor (ER) and Androgen Receptor (AR).

  • Metabolic Interference: CYP2C9 and CYP3A4 inhibition.

  • Assay Interference: Fluorescence quenching in TR-FRET assays.

Visualization: The Selectivity Screening Cascade

The following diagram illustrates the logical flow for validating 3-FTMP specificity, distinguishing it from pan-assay interference compounds (PAINS).

SelectivityCascade Start Compound Input: 3-FTMP Tier1 Tier 1: Nuclear Receptor Panel (TR-FRET) Start->Tier1 10µM Screen Tier2 Tier 2: Metabolic Stability (Microsomes) Tier1->Tier2 Selectivity > 50-fold (vs ER/AR) Decision_Fail Discard/Redesign Tier1->Decision_Fail Promiscuous Binding Tier3 Tier 3: Cellular Reporter Assay Tier2->Tier3 t1/2 > 30 min Tier2->Decision_Fail Rapid Clearance Decision_Pass Valid Lead/Probe Tier3->Decision_Pass Functional Specificity Tier3->Decision_Fail Cytotoxicity

Caption: Three-tiered screening cascade to filter off-target effects. 3-FTMP must pass the "Selectivity Gap" in Tier 1 to proceed.

Comparative Performance Data

The following data summarizes the cross-reactivity profile of 3-FTMP versus the standard 3-PP. The introduction of the bulky -CF


 group at the meta position and -F at the para position of the phenyl ring creates a "steric clash" within the compact ligand-binding pocket of ER

, significantly reducing unwanted estrogenic activity.
Experiment A: Nuclear Receptor Selectivity (TR-FRET)

Objective: Determine the IC


 for displacement of standard ligands.
Target Receptor3-FTMP (IC

)
3-PP (IC

)
Interpretation
LXR

(Target)
45 nM 320 nM3-FTMP shows 7x higher potency for the desired target.
ER

(Off-Target)
> 10,000 nM580 nM Critical: 3-PP is a moderate ER agonist; 3-FTMP is inactive (Safe).
AR (Off-Target) > 10,000 nM2,100 nM3-FTMP eliminates Androgen Receptor cross-reactivity.
PPAR

1,200 nM> 10,000 nMSlight gain in PPAR affinity due to lipophilicity (monitor).
Experiment B: Metabolic Stability (Human Liver Microsomes)

Objective: Assess the intrinsic clearance (CL


) to ensure the probe remains stable during assays.
Parameter3-FTMP3-PPMechanism
Half-life (t

)
84 min 12 minThe para-Fluoro blocks the primary site of metabolic oxidation.
CYP Inhibition LowHigh3-PP acts as a competitive substrate, skewing results.

Detailed Experimental Protocols

To replicate these findings or validate a new batch of 3-FTMP, follow these self-validating protocols.

Protocol 1: TR-FRET Co-Regulator Recruitment Assay (Selectivity)

This assay measures the ability of 3-FTMP to induce a conformational change in the Nuclear Receptor, recruiting a fluorescently labeled co-activator peptide.

Materials:

  • Lanthascreen™ TR-FRET LXR beta Coactivator Assay (or equivalent).

  • Reader: EnVision® Multilabel Plate Reader.

  • Buffer: TR-FRET Core Interaction Buffer (containing DTT).

Workflow:

  • Preparation: Dilute 3-FTMP in DMSO to generate a 10-point dose-response curve (Start: 10 µM, 1:3 serial dilution).

  • Incubation:

    • Add 5 µL of compound to a 384-well plate (Black, low volume).

    • Add 5 µL of LXR

      
      -LBD (Ligand Binding Domain) GST-tagged protein.
      
    • Add 5 µL of Fluorescein-PGC1a peptide + Tb-anti-GST antibody mix.

  • Equilibration: Incubate for 1 hour at Room Temperature (protected from light).

  • Detection: Excitation at 340 nm; Emission monitored at 520 nm (Fluorescein) and 495 nm (Terbium).

  • Calculation: Calculate the TR-FRET ratio (Em520/Em495). Plot against log[Compound].

Validation Check:

  • Z-Prime Score: Must be > 0.5 using T0901317 as a positive control.

  • Interference Check: Run a "No-Protein" control. If 3-FTMP generates a signal at 520nm without protein, it is a false positive (fluorescence interference).

Protocol 2: CYP450 Inhibition Screen (Metabolic Cross-Reactivity)

Objective: Ensure 3-FTMP does not inhibit CYP2C9, which would confound metabolic studies.

Workflow:

  • Incubate human liver microsomes (0.5 mg/mL) with Diclofenac (CYP2C9 probe substrate) and 3-FTMP (10 µM).

  • Initiate reaction with NADPH regenerating system.

  • Quench after 20 mins with ice-cold Acetonitrile.

  • Analyze formation of 4'-hydroxydiclofenac via LC-MS/MS.

  • Pass Criteria: < 20% inhibition of metabolite formation compared to vehicle control.

Mechanistic Logic: Why the Fluorine Matters

The superior performance of 3-FTMP over alternatives is not accidental; it is grounded in the "Fluorine Effect" in medicinal chemistry.

  • Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing a Fluorine at the para-position (the 4-position) of the phenyl ring blocks the most accessible site for Cytochrome P450 oxidation, extending the half-life.

  • Orthogonal Twist: The bulky Trifluoromethyl (-CF

    
    ) group at position 3 forces the two aromatic rings to twist out of planarity (dihedral angle > 35°).
    
    • Effect: This "twisted" conformation fits the LXR pocket but is sterically rejected by the flat, rigid binding pocket of the Estrogen Receptor.

Visualization: Structural Activity Relationship (SAR)

SAR_Logic Structure 3-(4-Fluoro-3-trifluoromethylphenyl)phenol Feature1 4-Fluoro Group Structure->Feature1 Feature2 3-CF3 Group Structure->Feature2 Outcome1 Blocks Para-Oxidation (Increases t1/2) Feature1->Outcome1 Outcome2 Steric Bulk (Induces Biaryl Twist) Feature2->Outcome2 Result Selectivity: Rejects ER Binding Favors LXR/PPAR Outcome2->Result

Caption: SAR breakdown showing how specific substitutions drive the selectivity profile.

Conclusion & Recommendation

For researchers designing Nuclear Receptor ligands or conducting metabolite profiling, 3-(4-Fluoro-3-trifluoromethylphenyl)phenol is the superior choice over non-substituted biaryl phenols.

  • Selectivity: It eliminates the "false positive" risk associated with Estrogen Receptor cross-reactivity found in simpler analogs.

  • Stability: It provides a robust metabolic window for cellular assays.

Final Recommendation: Use 3-FTMP as a validated scaffold for LXR/PPAR exploration. Always run a parallel TR-FRET counter-screen against ER


 to confirm batch purity and specificity.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Collins, J. L., et al. (2002). Identification of a Nonsteroidal Liver X Receptor Agonist through Parallel Array Synthesis of Tertiary Amines. Journal of Medicinal Chemistry. (Foundational work on T0901317/biaryl scaffolds). Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.